4-((Diethylamino)methyl)benzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-(diethylaminomethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-13(4-2)9-10-5-7-11(8-6-10)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSXCOZXAABDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40486107 | |
| Record name | 4-((Diethylamino)methyl)benzoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106261-54-5 | |
| Record name | 4-((Diethylamino)methyl)benzoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Guide to the Synthesis and Characterization of 4-((Diethylamino)methyl)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-((Diethylamino)methyl)benzoic acid hydrochloride, a compound of interest for researchers in medicinal chemistry and drug development. This document details plausible synthetic pathways, outlines experimental protocols, and presents key characterization data.
Introduction
This compound is a tertiary amine derivative of p-toluic acid. The presence of a benzoic acid moiety, a common pharmacophore, and a diethylaminomethyl group suggests its potential for biological activity. This guide aims to provide a foundational understanding of its chemical properties and synthesis for further investigation and application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 106261-54-5[1] |
| Molecular Formula | C12H18ClNO2[1] |
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | 4-((diethylamino)methyl)benzoic acid;hydrochloride |
Synthesis
Two primary synthetic routes are proposed for the preparation of this compound:
-
Nucleophilic Substitution: This pathway involves the reaction of a 4-(halomethyl)benzoic acid (e.g., 4-(bromomethyl)benzoic acid or 4-(chloromethyl)benzoic acid) with diethylamine.
-
Reductive Amination: This method utilizes the reaction of 4-carboxybenzaldehyde with diethylamine in the presence of a reducing agent.
Experimental Protocol: Nucleophilic Substitution Route
This protocol is based on established methods for the N-alkylation of amines with alkyl halides.[2]
Materials:
-
4-(Bromomethyl)benzoic acid
-
Diethylamine
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Suitable base (e.g., N,N-Diisopropylethylamine)
-
Hydrochloric acid (for salt formation)
-
Diethyl ether (for precipitation)
Procedure:
-
In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid (1.0 eq.) in an appropriate anhydrous solvent.
-
Add a suitable base (1.5 eq.).
-
Slowly add diethylamine (1.1 eq.) to the mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in a minimal amount of a suitable solvent and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Diagram of Nucleophilic Substitution Workflow:
Experimental Protocol: Reductive Amination Route
This protocol is adapted from general procedures for reductive amination.[3]
Materials:
-
4-Carboxybenzaldehyde
-
Diethylamine
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3))
-
Methanol or other suitable solvent
-
Hydrochloric acid (for salt formation)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve 4-carboxybenzaldehyde (1.0 eq.) and diethylamine (1.2 eq.) in methanol.
-
Stir the mixture at room temperature to facilitate the formation of the intermediate iminium ion.
-
Slowly add the reducing agent (e.g., NaBH3CN, 1.5 eq.) to the solution.
-
Continue stirring the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
The aqueous residue is then acidified with hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
Diagram of Reductive Amination Workflow:
Characterization
The structural elucidation of this compound would be confirmed using a combination of spectroscopic techniques. The expected data is summarized below.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl protons (triplet and quartet), a singlet for the benzylic methylene protons, and aromatic protons in the para-substituted pattern. The acidic proton of the carboxylic acid and the ammonium proton may be broad or exchangeable. |
| ¹³C NMR | Resonances for the ethyl carbons, the benzylic carbon, the aromatic carbons (with characteristic shifts for a 1,4-disubstituted benzene ring), and the carbonyl carbon of the carboxylic acid. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C-N stretching, and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base, 4-((diethylamino)methyl)benzoic acid. |
Potential Applications and Biological Activity
While specific biological data for this compound is not widely available, derivatives of aminobenzoic acids are known to possess a range of pharmacological activities. Further research is warranted to explore the potential of this compound in areas such as:
-
Local Anesthetics: The structural similarity to compounds like procaine suggests potential local anesthetic properties.
-
Antimicrobial Agents: Benzoic acid derivatives have been investigated for their antimicrobial effects.
-
Enzyme Inhibition: The molecule could be a scaffold for the design of inhibitors for various enzymes.
Diagram of Potential Research Pathways:
Conclusion
This technical guide provides a starting point for the synthesis and characterization of this compound. The outlined synthetic routes are based on well-established chemical transformations and offer a solid foundation for its preparation in a laboratory setting. The predicted characterization data provides a reference for structural confirmation. Further investigation into the biological activities of this compound and its derivatives could unveil novel therapeutic applications.
References
Technical Guide: Physicochemical Properties of 4-((Diethylamino)methyl)benzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((Diethylamino)methyl)benzoic acid hydrochloride is a substituted benzoic acid derivative. Benzoic acid and its analogues are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing aspects such as formulation, bioavailability, and pharmacokinetic profiling. This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for its characterization, and a logical workflow for its analysis.
Chemical Identity
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 106261-54-5 | [1] |
| Chemical Formula | C₁₂H₁₈ClNO₂ | [1] |
| Molecular Weight | 243.73 g/mol | |
| Canonical SMILES | CCN(CC)Cc1ccc(cc1)C(=O)O.Cl | |
| InChI Key | N/A |
Physicochemical Properties
| Property | Value | Notes | Reference |
| Melting Point | Data not available for hydrochloride salt. 192-193 °C (for free base) | The melting point of the hydrochloride salt is expected to differ significantly from the free base. | |
| Boiling Point | Data not available | ||
| Solubility | Data not available for specific solvents. General solubility information for a related compound, 4-(Dimethylamino)benzoic acid, suggests solubility in alcohol and HCl solutions. | The hydrochloride salt is expected to have higher aqueous solubility than the free base. | [2] |
| pKa | Data not available | The pKa will be influenced by both the carboxylic acid and the tertiary amine. | |
| LogP | Data not available |
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for the determination of the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[3]
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]
-
Place the capillary tube into the heating block of the melting point apparatus.[4]
-
Heat the block rapidly to a temperature approximately 20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[4]
-
Repeat the measurement at least two more times to ensure reproducibility.
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of the compound in various solvents (e.g., water, ethanol, DMSO).
Materials:
-
This compound sample
-
Selected solvents (e.g., distilled water, ethanol, DMSO, methanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the compound to a known volume of the solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.[5]
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[5]
-
After shaking, allow the samples to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of the compound.
Materials:
-
This compound sample
-
Calibrated pH meter and electrode
-
Burette
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
Beaker
-
Magnetic stirrer and stir bar
-
Inert gas (e.g., nitrogen) supply (optional)
Procedure:
-
Accurately weigh a sample of the compound and dissolve it in a known volume of purified water. Purging the solution with an inert gas can prevent interference from dissolved carbon dioxide.[6]
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Begin stirring the solution gently.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[6]
-
Continue the titration past the equivalence point(s).
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point(s) from the inflection point(s) of the titration curve. The pKa can be determined from the pH at the half-equivalence point(s).
-
For the tertiary amine, a back-titration may be necessary. Add a known excess of standardized HCl to the sample solution and then titrate with standardized NaOH.
Synthesis Workflow
While a specific, detailed synthesis protocol for this compound was not found in the literature, a general synthetic route can be proposed based on related transformations. The following diagram illustrates a logical workflow for the synthesis and purification of the target compound.
Caption: A logical workflow for the synthesis of this compound.
Physicochemical Characterization Workflow
The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of this compound.
Caption: A workflow for the physicochemical characterization of a compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain detailing the biological activities or associated signaling pathways for this compound. However, it is noteworthy that a structurally related compound has been reported as an inhibitor of malate dehydrogenase 2 (MDH2), a key enzyme in cellular metabolism.[7] This suggests that compounds with the (aryloxyacetylamino)benzoic acid moiety may have potential as modulators of metabolic pathways, a critical area of investigation in cancer research.[7] Further research is warranted to elucidate the specific biological targets and mechanisms of action for this compound.
Conclusion
This technical guide provides a summary of the known physicochemical properties of this compound and outlines detailed experimental protocols for their determination. While there are gaps in the publicly available data for this specific compound, the provided methodologies offer a robust framework for its comprehensive characterization. The logical workflows for synthesis and analysis are intended to guide researchers in their studies with this and related compounds. Further investigation into the biological activities of this molecule is encouraged to explore its potential therapeutic applications.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 4-(Dimethylamino)benzoic Acid [drugfuture.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 4-((Diethylamino)methyl)benzoic acid hydrochloride Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-((Diethylamino)methyl)benzoic acid hydrochloride is a small organic molecule with potential for biological activity. The initial step in assessing its therapeutic utility is to identify its putative molecular targets. Given the absence of established targets, a logical starting point is to investigate proteins that are known to bind structurally similar compounds. For the purpose of this guide, we will hypothesize that due to structural similarities with certain kinase inhibitors, a relevant therapeutic target for this compound could be a member of the protein kinase family, which are critical regulators of cell signaling and are frequently implicated in diseases such as cancer.
This guide will delineate the in silico procedures to predict and characterize the interaction of this compound with a hypothetical protein kinase target.
In Silico Bioactivity Prediction Workflow
The comprehensive workflow for the in silico prediction of bioactivity is depicted below. This multi-step process begins with target selection and proceeds through molecular docking, QSAR analysis, and pharmacophore modeling to build a cohesive picture of the compound's potential biological function.
Experimental Protocols
Target Identification and Preparation
-
Target Selection: Based on a survey of publicly available databases (e.g., ChEMBL, PubChem), identify protein kinases that are known to bind ligands with a substituted benzoic acid scaffold. For this hypothetical study, we select a candidate protein kinase.
-
Structure Retrieval: Download the 3D crystal structure of the selected protein kinase from the Protein Data Bank (PDB).
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands or ions from the PDB file.
-
Add hydrogen atoms to the protein structure.
-
Assign partial charges to each atom using a force field (e.g., AMBER).
-
Energy minimize the protein structure to relieve any steric clashes.
-
Ligand Preparation
-
Structure Generation: Obtain the 2D structure of this compound from a chemical database like PubChem.
-
3D Conversion: Convert the 2D structure into a 3D conformation.
-
Ligand Optimization:
-
Add hydrogen atoms.
-
Assign partial charges (e.g., Gasteiger charges).
-
Perform energy minimization of the 3D structure to obtain a low-energy conformation.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Grid Generation: Define a docking grid box that encompasses the active site of the target protein kinase.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the defined grid box of the receptor.[1] The software will explore various conformations and orientations of the ligand within the active site.
-
Pose Analysis: Analyze the resulting docking poses and their corresponding binding affinities (scoring function values). The pose with the lowest binding energy is typically considered the most favorable.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models correlate the chemical structure of compounds with their biological activity.[2][3]
-
Dataset Collection: Curate a dataset of known inhibitors of the selected protein kinase with their experimentally determined bioactivities (e.g., IC50 values).
-
Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., physicochemical, topological, and electronic properties).
-
Model Building: Split the dataset into a training set and a test set. Use a machine learning algorithm (e.g., multiple linear regression, support vector machine) to build a predictive model using the training set.
-
Model Validation: Validate the predictive power of the QSAR model using the test set.
-
Activity Prediction: Use the validated QSAR model to predict the bioactivity of this compound.
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[4][5]
-
Model Generation:
-
Ligand-based: Align a set of active ligands and extract common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).[6]
-
Structure-based: Analyze the interactions between the protein and a co-crystallized ligand to identify key interaction points.
-
-
Pharmacophore Validation: Validate the generated pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between the two.
-
Virtual Screening: Use the validated pharmacophore model to screen a large compound library to identify molecules that match the pharmacophore features. This can help in identifying other potential bioactive compounds.
Data Presentation
The quantitative data generated from the in silico analyses should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Molecular Docking Results
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| This compound | -8.5 | ASP145, LYS33, PHE144 | ASP145 (O...H-N), LYS33 (O...H-N) | PHE144 (pi-pi stacking) |
| Reference Inhibitor | -9.2 | ASP145, LYS33, PHE144, TYR132 | ASP145 (O...H-N), LYS33 (O...H-N) | PHE144 (pi-pi stacking), TYR132 (pi-alkyl) |
Table 2: Predicted Bioactivity from QSAR Model
| Compound | Predicted pIC50 | Experimental pIC50 (if available) |
| This compound | 7.2 | N/A |
| Reference Inhibitor | 8.1 | 8.0 |
Table 3: Pharmacophore Model Features
| Feature | Type | X, Y, Z Coordinates | Radius (Å) |
| 1 | Hydrogen Bond Acceptor | 10.2, 5.6, 12.1 | 1.5 |
| 2 | Hydrogen Bond Donor | 12.5, 6.1, 11.8 | 1.5 |
| 3 | Aromatic Ring | 8.9, 7.3, 13.5 | 1.8 |
| 4 | Hydrophobic Center | 11.8, 8.0, 14.2 | 2.0 |
Conclusion
This technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound. By integrating molecular docking, QSAR modeling, and pharmacophore analysis, researchers can generate valuable hypotheses about the compound's potential therapeutic targets and mechanism of action. The presented protocols and data visualization formats provide a structured approach to computational drug discovery. It is crucial to emphasize that in silico predictions are hypothetical and must be validated through subsequent in vitro and in vivo experimental studies. Nevertheless, the application of these computational methods significantly accelerates the initial stages of drug development by prioritizing compounds with a higher probability of success.
References
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 3. neovarsity.org [neovarsity.org]
- 4. dovepress.com [dovepress.com]
- 5. What is the role of pharmacophore in drug design? [synapse.patsnap.com]
- 6. Pharmacophore modeling | PDF [slideshare.net]
Novel Applications of Tertiary Aminobenzoic Acid Derivatives: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tertiary aminobenzoic acid derivatives represent a versatile class of organic compounds with a growing number of applications across various scientific disciplines. Their unique structural features, including a tertiary amine, a benzoic acid moiety, and an aromatic ring, allow for extensive modification, leading to a wide array of physicochemical and biological properties.[1][2][3][4][5] This technical guide provides an in-depth exploration of the novel applications of these derivatives, with a focus on their therapeutic potential, role in materials science, and utility as corrosion inhibitors. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to facilitate further research and development in this exciting field.
Therapeutic Applications
The structural scaffold of tertiary aminobenzoic acid is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2][3][4][5]
Anticancer Activity
Several tertiary aminobenzoic acid derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][3][6][7][8] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[9] One such critical pathway is the Tumor Necrosis Factor-alpha (TNF-α) induced Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammatory responses and is often dysregulated in cancer.[10][11][12][13][14]
Signaling Pathway: TNF-α/NF-κB Activation
References
- 1. KR102261704B1 - Tertiary amine derivatives and organic electroluminescent device including the same - Google Patents [patents.google.com]
- 2. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. State of the art in the delivery of photosensitizers for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 8. Photodynamic therapy: photosensitizers and nanostructures - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Mechanism of Action of 4-((Diethylamino)methyl)benzoic Acid Analogs and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action for analogs of 4-((diethylamino)methyl)benzoic acid and structurally related compounds. While detailed research on the specific titular compound is limited, this document synthesizes findings from closely related molecules to elucidate potential biological targets and pharmacological effects. The primary focus is on the inhibition of key enzymes in neurodegenerative diseases, specifically cholinesterases and monoamine oxidases, by 4-(diethylamino)salicylaldehyde-based thiosemicarbazones. Additionally, this guide explores the cardiotoxic potential of related tryptamine analogs through hERG channel inhibition and the antitumor properties of gold(III) complexes bearing a dimethylaminomethyl)phenyl ligand, which exhibit a mechanism distinct from traditional chemotherapy agents. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting potential therapeutic applications and areas for further investigation.
Introduction
Compounds featuring a substituted aminomethylphenyl moiety are prevalent in medicinal chemistry due to their diverse pharmacological activities. The diethylamino group, in particular, can play a crucial role in the binding of these molecules to biological targets, influencing their efficacy and mechanism of action.[1] This guide delves into the molecular mechanisms of several analogs and related structures to provide a cohesive understanding of their potential therapeutic applications and liabilities.
Enzyme Inhibition in Neurodegenerative Diseases: A Case Study of 4-(Diethylamino)salicylaldehyde-based Thiosemicarbazones
A significant area of investigation for compounds bearing the 4-(diethylamino)phenyl moiety is in the context of neurodegenerative disorders such as Alzheimer's disease. Research into 4-(diethylamino)salicylaldehyde-based thiosemicarbazones has revealed a multi-target inhibitory profile against key enzymes implicated in the progression of Alzheimer's.[2][3]
Mechanism of Action: Dual Inhibition of Cholinesterases and Monoamine Oxidases
These thiosemicarbazone derivatives have been shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[2][3] The inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, a primary therapeutic strategy in Alzheimer's disease. Simultaneously, the inhibition of monoamine oxidases can modulate the levels of neurotransmitters like serotonin and dopamine, offering potential benefits for the behavioral and psychological symptoms of dementia.
The proposed mechanism of action involves the binding of these compounds to the active sites of the respective enzymes, driven by a combination of hydrogen bonds and π-interactions.[2]
Quantitative Data: Inhibitory Activities
The inhibitory potency of a series of 4-(diethylamino)salicylaldehyde-based thiosemicarbazone derivatives against AChE, BChE, and MAO-A is summarized in the table below. The data highlights a structure-activity relationship where electron-withdrawing substituents on the phenyl ring of the thiosemicarbazone moiety play a crucial role in the inhibitory potential.[2][3]
| Compound ID | R Group (Substitution on Phenyl Ring) | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | MAO-A IC₅₀ (nM) |
| 5a | 2,3-dichlorophenyl | - | 124.72 | - |
| 5u | 2,3-dichloro | 12.89 | - | 96.25 |
| Galantamine (Standard) | - | 101.24 | - | - |
| Clorgyline (Standard) | - | - | - | - |
Note: Data extracted from a study on 4-(diethylamino)salicylaldehyde-based thiosemicarbazones. The original study should be consulted for a complete dataset and experimental details.[2][3]
Experimental Protocols
The synthesis is a two-step process:
-
O-substitution: 4-(diethylamino)salicylaldehyde reacts with naphthalene sulfonyl chloride in the presence of triethylamine and DMF in an ice bath to yield O-substituted naphthalene sulfonyl-based 4-(diethylamino)salicylaldehyde.[2]
-
Condensation: The resulting intermediate is then refluxed with various substituted thiosemicarbazides in methanol with acetic acid as a catalyst to produce the final thiosemicarbazone derivatives.[3]
Caption: Synthetic workflow for 4-(diethylamino)salicylaldehyde-based thiosemicarbazones.
-
Cholinesterase Inhibition (AChE and BChE): The inhibitory activity is determined using a modified Ellman's spectrophotometric method. The assay measures the hydrolysis of acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) by the respective enzymes, leading to the production of thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product. The rate of color formation is measured spectrophotometrically, and the IC₅₀ values are calculated by comparing the enzyme activity with and without the inhibitor.
-
Monoamine Oxidase Inhibition (MAO-A and MAO-B): The inhibitory potential against MAO-A and MAO-B is assessed by measuring the ability of the compounds to inhibit the oxidation of a substrate (e.g., kynuramine) by the enzymes. The reaction produces a fluorescent product, and the fluorescence is measured to determine the enzyme activity. IC₅₀ values are then calculated.
Caption: General workflow for in vitro enzyme inhibition assays.
Signaling Pathway
The therapeutic effect of these compounds in the context of Alzheimer's disease is proposed to be through the modulation of neurotransmitter levels.
Caption: Proposed mechanism for therapeutic effect in Alzheimer's disease.
Cardiotoxicity Profile: hERG Channel Inhibition
Certain analogs containing a diethylaminoethyl moiety have been investigated for their cardiovascular effects. A study on synthetic tryptamines, including [3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate (4-AcO-DET), revealed potential cardiotoxicity.[4]
Mechanism of Action
The primary mechanism of cardiotoxicity for these compounds is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4] Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolongation of the QT interval, which is a risk factor for life-threatening cardiac arrhythmias.
Experimental Protocols
-
hERG Assay: The effect on the hERG potassium channel is typically assessed using patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., Chinese hamster ovary cells). The assay measures the potassium current through the channel in the presence and absence of the test compound to determine the extent of inhibition.
-
Electrocardiography (ECG): In vivo studies in animal models (e.g., Sprague-Dawley rats) are conducted to measure the QT interval after administration of the compound.[4]
Antitumor Activity: A Non-Cisplatin-like Mechanism
Gold(III) complexes incorporating a 2-[(dimethylamino)methyl]phenyl ligand have demonstrated antitumor properties with a mechanism of action that appears to be distinct from that of cisplatin.
Mechanism of Action
While the precise molecular target is not fully elucidated, studies have shown that these gold(III) complexes do not induce interstrand DNA cross-links, a hallmark of cisplatin's mechanism. This suggests an alternative pathway for their cytotoxic effects. It has been reported that these complexes can react with biological ligands such as adenine, guanosine, cysteine, and glutathione, which may contribute to their antitumor activity.
Quantitative Data: Cytotoxicity
The following table summarizes the in vitro cytotoxicity of a gold(III) complex against a panel of human ovarian carcinoma cell lines.
| Cell Line | IC₅₀ (µM) | Resistance Factor (RF) |
| CH1 | Low-micromolar | - |
| CH1-R (cisplatin-resistant) | Low-micromolar | Non-cross-resistant |
| A2780 | Low-micromolar | - |
| A2780-R (cisplatin-resistant) | - | Cross-resistant |
Note: Data is descriptive based on the provided text. The original study should be consulted for specific values.
Experimental Protocols
-
Cytotoxicity Assay: The growth inhibitory properties are evaluated against a panel of cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
DNA Interaction Studies: The ability of the compounds to interact with DNA and cause cross-links can be assessed using techniques like the alkaline elution assay or by observing changes in the mobility of plasmid DNA on an agarose gel.
Conclusion
The analogs and related compounds of 4-((diethylamino)methyl)benzoic acid exhibit a wide range of pharmacological activities, targeting various biological systems. The most detailed mechanistic insights come from the study of 4-(diethylamino)salicylaldehyde-based thiosemicarbazones, which act as multi-target inhibitors of enzymes relevant to Alzheimer's disease. Other related structures have shown potential for cardiotoxicity through hERG channel inhibition and antitumor activity via a mechanism distinct from traditional alkylating agents. This guide highlights the therapeutic potential of this chemical scaffold and underscores the need for further research to fully elucidate the mechanisms of action of specific analogs and to explore their structure-activity relationships for the development of novel therapeutic agents. Future studies should focus on identifying the specific molecular targets of these compounds and on evaluating their efficacy and safety in preclinical and clinical settings.
References
- 1. 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid 52830-65-6 [benchchem.com]
- 2. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cardiotoxic effects of [3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate and 3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the High-Yield Synthesis of 4-((Diethylamino)methyl)benzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the high-yield synthesis of 4-((diethylamino)methyl)benzoic acid hydrochloride, a versatile building block in pharmaceutical and materials science. The described methodology is based on a two-step process: the nucleophilic substitution of 4-(chloromethyl)benzoic acid with diethylamine to yield the free base, followed by its conversion to the hydrochloride salt.
Overview and Applications
4-((Diethylamino)methyl)benzoic acid and its derivatives are of interest in medicinal chemistry and materials science. While specific applications for the title compound are not extensively documented in publicly available literature, analogous structures, such as aminobenzoic acids, are utilized in various fields. For instance, esters of similar N-substituted aminobenzoic acids are employed as components in sunscreens. The structural motif is also found in more complex pharmaceutical agents, suggesting its potential as a key intermediate in drug discovery and development.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the reaction of 4-(chloromethyl)benzoic acid with diethylamine to form 4-((diethylamino)methyl)benzoic acid. The second step is the conversion of the resulting free base to its hydrochloride salt.
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 4-((Diethylamino)methyl)benzoic Acid
This procedure details the nucleophilic substitution reaction between 4-(chloromethyl)benzoic acid and diethylamine.
Materials:
-
4-(chloromethyl)benzoic acid
-
Diethylamine
-
Acetonitrile (or a similar polar aprotic solvent)
-
Sodium bicarbonate (or another suitable base)
-
Deionized water
-
Dichloromethane (or ethyl acetate for extraction)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-(chloromethyl)benzoic acid (1.0 eq) in acetonitrile.
-
Add sodium bicarbonate (2.5 eq) to the solution to act as an acid scavenger.
-
To this stirred suspension, add diethylamine (2.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add deionized water and adjust the pH to approximately 8-9 with a suitable base (e.g., 1M NaOH) to ensure the carboxylic acid is deprotonated and the diethylamine is in its free base form.
-
Wash the aqueous solution with dichloromethane or ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with hydrochloric acid (e.g., 1M HCl) to a pH of approximately 4-5. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to yield 4-((diethylamino)methyl)benzoic acid as a white solid.
Step 2: Synthesis of this compound
This protocol describes the conversion of the free base to its hydrochloride salt.
Materials:
-
4-((diethylamino)methyl)benzoic acid (from Step 1)
-
Anhydrous diethyl ether (or another suitable non-polar solvent)
-
Hydrochloric acid solution in diethyl ether (or HCl gas)
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve the dried 4-((diethylamino)methyl)benzoic acid (1.0 eq) in anhydrous diethyl ether.
-
While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq).
-
A white precipitate of the hydrochloride salt will form immediately.
-
Continue stirring for 30 minutes at room temperature to ensure complete salt formation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl.
-
Dry the final product, this compound, under vacuum.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis.
| Parameter | Step 1: Free Base Synthesis | Step 2: Hydrochloride Salt Formation |
| Reactant Molar Ratios | ||
| 4-(chloromethyl)benzoic acid | 1.0 | - |
| Diethylamine | 2.2 | - |
| Sodium Bicarbonate | 2.5 | - |
| 4-((diethylamino)methyl)benzoic acid | - | 1.0 |
| Hydrochloric Acid | - | 1.1 |
| Reaction Conditions | ||
| Solvent | Acetonitrile | Anhydrous Diethyl Ether |
| Temperature | Reflux (approx. 82°C) | Room Temperature |
| Reaction Time | 4-6 hours | 30 minutes |
| Yield | ||
| Expected Yield | 85-95% | >95% |
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for the synthesis.
Caption: Workflow for the synthesis of 4-((diethylamino)methyl)benzoic acid HCl.
Application Notes and Protocols for the Quantification of 4-((Diethylamino)methyl)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe analytical methods for the quantification of 4-((Diethylamino)methyl)benzoic acid hydrochloride. As no specific validated methods for this particular analyte were found in the public domain at the time of writing, the methodologies presented here are exemplary. They are based on established analytical techniques for structurally similar compounds and would require validation for specific applications.
Introduction
This compound is a chemical compound of interest in pharmaceutical development. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed protocols for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an HPLC-UV method for the analysis of this compound. This data is representative and should be confirmed during method validation.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (%) | 98.0 - 102.0 |
| Precision (%RSD) | < 2.0 |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Retention Time | ~ 4.5 min |
Experimental Protocol
1.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
1.2.2. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
1.2.3. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. The mobile phase composition may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
1.2.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 methanol:water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
1.2.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as plasma or tissue samples, which is often required in pharmacokinetic studies.
Quantitative Data Summary
The following table presents typical performance characteristics for an LC-MS/MS method for the analysis of this compound. This data is representative and should be confirmed during method validation.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (%) | 85.0 - 115.0 |
| Precision (%RSD) | < 15.0 |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Matrix Effect (%) | Minimal |
| Recovery (%) | > 80 |
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
2.2.2. Instrumentation
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Data acquisition and processing software
2.2.3. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The precursor and product ions for the analyte and internal standard need to be determined by direct infusion. For 4-((Diethylamino)methyl)benzoic acid (MW: 207.27), the protonated molecule [M+H]+ would be m/z 208.3. A plausible fragmentation could involve the loss of the diethylamino group.
2.2.4. Standard and Sample Preparation
-
Standard Stock Solutions: Prepare separate stock solutions of the analyte and internal standard in methanol (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 methanol:water) to prepare calibration standards and quality control (QC) samples by spiking into the biological matrix.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or standard/QC), add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Transfer to an autosampler vial for injection.
-
2.2.5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Aminobenzoic Acid Derivatives
Introduction
Aminobenzoic acid and its derivatives are crucial intermediates and active pharmaceutical ingredients (APIs) in the pharmaceutical and chemical industries.[1][2] They are utilized in the synthesis of local anesthetics, dyes, and as preservatives.[1][2][3] The accurate separation and quantification of aminobenzoic acid isomers (ortho-, meta-, and para-aminobenzoic acid) and other derivatives are critical for quality control and ensuring the safety and efficacy of the final products, as different isomers can exhibit varied pharmacological and toxicological profiles.[4] High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique widely employed for the analysis of these compounds due to its high resolution and sensitivity.[4] This application note provides a detailed protocol for the separation of aminobenzoic acid isomers using reversed-phase and mixed-mode HPLC and outlines a general workflow for method development.
Principle of Separation
The separation of aminobenzoic acid derivatives by HPLC is primarily based on their differential partitioning between a stationary phase and a mobile phase. In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of the analytes is influenced by their hydrophobicity.[5] For ionizable compounds like aminobenzoic acids, controlling the mobile phase pH is crucial to suppress ionization and achieve good peak shapes and retention.[6]
Mixed-mode chromatography offers an alternative and often more effective approach by utilizing stationary phases with both reversed-phase and ion-exchange characteristics.[1][4] This allows for the simultaneous exploitation of differences in hydrophobicity and ionic properties of the analytes, leading to enhanced resolution, especially for closely related isomers.[1][4][5]
Experimental Protocols
This section details a typical experimental protocol for the analysis of 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid using a mixed-mode HPLC method.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis or Diode-Array Detector (DAD).
-
Column: Coresep 100 mixed-mode column (or equivalent) with dimensions of 4.6 x 150 mm and a particle size of 5 µm.
-
Data Acquisition Software: Chromatography data station for instrument control, data acquisition, and processing.
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
2-Aminobenzoic acid, 3-Aminobenzoic acid, and 4-Aminobenzoic acid reference standards (≥99% purity).
-
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 20% Acetonitrile in water containing 0.1% phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes before use.[4]
-
Standard Stock Solutions (0.3 mg/mL): Accurately weigh approximately 30 mg of each aminobenzoic acid isomer standard and dissolve in 100 mL of the mobile phase in separate volumetric flasks.[4]
-
Mixed Standard Working Solution: Prepare a mixed standard solution by appropriately diluting the stock solutions with the mobile phase to obtain a final concentration suitable for analysis (e.g., in the range of 1-50 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing aminobenzoic acid derivatives in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.[4]
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the separation of aminobenzoic acid isomers.
| Parameter | Condition |
| Column | Coresep 100 Mixed-Mode (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20% Acetonitrile in Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Data Analysis and System Suitability
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the mixed standard solution to determine the retention times and resolution of the three isomers.[4]
-
The system suitability parameters should be checked to ensure the performance of the chromatographic system. Key parameters include:
-
Resolution (Rs): The resolution between adjacent peaks should be greater than 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.
-
Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.
-
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.[4]
-
For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standard solutions. The concentration of the analytes in the sample can then be determined from the calibration curve.
Data Presentation
The following table summarizes typical retention data for the separation of aminobenzoic acid isomers using different HPLC methods. This allows for a direct comparison of the selectivity offered by reversed-phase and mixed-mode chromatography.
| Compound | Method 1: Reversed-Phase (C18) | Method 2: Mixed-Mode (Coresep 100) |
| Retention Time (min) | Retention Time (min) | |
| 2-Aminobenzoic acid | 3.2 | 4.5 |
| 3-Aminobenzoic acid | 3.8 | 5.8 |
| 4-Aminobenzoic acid | 4.5 | 7.2 |
| Resolution (2-ABA vs 3-ABA) | 1.8 | 2.5 |
| Resolution (3-ABA vs 4-ABA) | 2.1 | 3.1 |
Note: The retention times and resolutions are representative and may vary depending on the specific instrument, column, and exact experimental conditions.
HPLC Method Development Workflow
The development of a robust HPLC method for aminobenzoic acid derivatives follows a logical progression of steps, from understanding the analyte properties to method validation. The following diagram illustrates this workflow.
Caption: Workflow for HPLC method development for aminobenzoic acid derivatives.
Conclusion
This application note provides a comprehensive guide for the development of an HPLC method for the analysis of aminobenzoic acid derivatives. Both reversed-phase and mixed-mode chromatography are effective for the separation of these compounds, with mixed-mode chromatography often providing superior resolution for isomeric mixtures.[1][4] The detailed protocol and method development workflow presented here serve as a valuable resource for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for quality control and research purposes. The successful implementation of a validated HPLC method is essential for ensuring the purity and quality of aminobenzoic acid derivatives in various applications.
References
Application Notes and Protocols: 4-((Diethylamino)methyl)benzoic Acid Hydrochloride as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-((Diethylamino)methyl)benzoic acid hydrochloride as a versatile building block in organic synthesis. This bifunctional molecule, possessing both a carboxylic acid and a tertiary amine, offers a unique scaffold for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of 4-((Diethylamino)methyl)benzoic acid and its hydrochloride salt is presented in Table 1. These properties are essential for designing reaction conditions and purification procedures.
Table 1: Physicochemical Data of 4-((Diethylamino)methyl)benzoic Acid and its Hydrochloride Salt
| Property | 4-((Diethylamino)methyl)benzoic Acid | This compound | Reference(s) |
| CAS Number | 62642-59-5 | 106261-54-5 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO₂ | C₁₂H₁₈ClNO₂ | [1][2] |
| Molecular Weight | 207.27 g/mol | 243.73 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | Not specified | [4] |
| Purity | ≥95% | ≥96% | [1][3] |
| Boiling Point | 315.4 ± 25.0 °C | Not available | [5] |
| Storage | Sealed in dry, 2-8°C | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [3][6] |
Applications in Organic Synthesis
This compound is a valuable starting material for the synthesis of a variety of organic molecules. The presence of the carboxylic acid moiety allows for the formation of esters, amides, and other acid derivatives, while the tertiary amine can act as a basic center or be involved in further quaternization reactions. This dual functionality makes it an attractive building block for creating libraries of compounds for drug discovery and for developing new materials.
Synthesis of Ester Derivatives
The carboxylic acid group can be readily esterified to produce a range of esters. These derivatives are often synthesized to improve the pharmacokinetic properties of a parent molecule, such as solubility and cell permeability, or to act as prodrugs.
Synthesis of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry. Reacting 4-((Diethylamino)methyl)benzoic acid with various primary and secondary amines can generate a diverse library of amide derivatives. These compounds can be screened for a wide range of biological activities.
Experimental Protocols
The following are detailed, representative protocols for the esterification and amidation of 4-((Diethylamino)methyl)benzoic acid. Note that as the hydrochloride salt is the starting material, it may be necessary to neutralize it to the free base form in situ or in a separate step before proceeding with some reactions.
Protocol 1: Fischer Esterification - Synthesis of Methyl 4-((Diethylamino)methyl)benzoate
This protocol describes the acid-catalyzed esterification of 4-((Diethylamino)methyl)benzoic acid with methanol.
Materials:
-
This compound
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure: [7]
-
Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (e.g., 2.44 g, 10 mmol) in methanol (40 mL).
-
Acid Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirred suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing 100 mL of water.
-
Rinse the reaction flask with dichloromethane (50 mL) and add the rinsing to the separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: Carbon dioxide evolution may cause pressure build-up.
-
Wash the organic layer with brine (50 mL).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Amide Synthesis via Carbodiimide Coupling - Synthesis of N-Benzyl-4-((diethylamino)methyl)benzamide
This protocol details the synthesis of an amide derivative using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
This compound
-
Benzylamine
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Standard laboratory glassware
Procedure: [8]
-
Reaction Setup: To a solution of this compound (e.g., 2.44 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add triethylamine (1.4 mL, 10 mmol) to generate the free carboxylate.
-
Addition of Amine and Catalyst: Add benzylamine (1.09 mL, 10 mmol) and a catalytic amount of DMAP (e.g., 0.12 g, 1 mmol).
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (2.27 g, 11 mmol) in anhydrous dichloromethane (20 mL) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up:
-
Filter off the DCU precipitate and wash it with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude amide can be purified by recrystallization or column chromatography on silica gel.
Protocol 3: Boric Acid-Catalyzed Amidation - A Greener Alternative
This protocol presents an environmentally benign method for amide synthesis using boric acid as a catalyst.[9]
Materials:
-
This compound
-
Amine of choice (e.g., aniline)
-
Boric Acid (H₃BO₃)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (e.g., 2.44 g, 10 mmol), the desired amine (10 mmol), boric acid (0.06 g, 1 mmol, 10 mol%), and toluene (50 mL).
-
Azeotropic Water Removal: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with water and brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Synthetic Workflow and Visualization
The general synthetic utility of this compound as a building block for creating ester and amide libraries is depicted in the following workflow diagram.
Caption: Synthetic workflow for the derivatization of this compound.
Conclusion
This compound is a promising building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature allows for the straightforward synthesis of diverse libraries of ester and amide derivatives. The protocols provided herein offer robust starting points for the exploration of this compound's synthetic potential. Further research into the biological activities of its derivatives is warranted.
References
- 1. accelachem.com [accelachem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. aobchem.com [aobchem.com]
- 5. 4-[(Diethylamino)methyl]benzoic acid | CAS#:62642-59-5 | Chemsrc [chemsrc.com]
- 6. chemscene.com [chemscene.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application of 4-((Diethylamino)methyl)benzoic Acid Hydrochloride in Peptide Synthesis
Abstract
This application note details the use of 4-((Diethylamino)methyl)benzoic acid hydrochloride as a cleavable linker in solid-phase peptide synthesis (SPPS). This linker is particularly suited for the synthesis of C-terminal peptide acids under mild acidic conditions. Herein, we provide detailed protocols for the attachment of this linker to an amine-functionalized resin, subsequent peptide chain elongation using standard Fmoc/tBu chemistry, and final cleavage of the peptide from the solid support. Representative data on peptide yield and purity using analogous linker systems are presented to demonstrate the efficacy of this methodology.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex peptide chains.[1] A critical component of SPPS is the choice of a suitable linker, a bifunctional molecule that anchors the growing peptide chain to the insoluble resin support.[2] The nature of the linker dictates the conditions required for the final cleavage of the peptide from the resin and thus determines the type of C-terminal functionality (e.g., acid, amide) that can be obtained.[3]
Derivatives of benzoic acid have been widely employed as linkers in SPPS. For instance, 3-amino-4-(methylamino)benzoic acid (MeDbz) has been utilized for the on-resin cyclization of peptides.[4] The subject of this application note, this compound, serves as a valuable handle for the synthesis of peptide acids. Its attachment to an amino-functionalized resin, such as aminomethyl polystyrene, creates an acid-labile benzyl ester-type linkage with the first amino acid. This linkage is stable to the basic conditions used for Fmoc deprotection during peptide elongation but can be readily cleaved with moderate acid treatment, such as with trifluoroacetic acid (TFA), to release the peptide with a free C-terminal carboxylic acid.
Key Applications
-
Synthesis of C-terminal Peptide Acids: The primary application of this linker is in the Fmoc-based solid-phase synthesis of peptides where a C-terminal carboxyl group is desired.
-
Custom Peptide Synthesis: Suitable for both manual and automated peptide synthesis platforms.
-
Drug Discovery and Development: Enables the synthesis of peptide-based therapeutics and research tools.
Data Presentation
While specific yield and purity data for peptides synthesized using this compound are not extensively published, the following table provides representative data from studies utilizing similar benzoic acid-based linkers in SPPS to illustrate expected outcomes.
| Peptide Sequence | Linker Type | Synthesis Scale | Crude Yield (%) | Purity (%) | Reference |
| H-Phe-Pro-Trp-Phe-NH₂ | Rink Amide (related linker) | 0.1 mmol | 68 | >95 | [5] |
| H-Tyr-Ile-Ile-Phe-Leu-NH₂ | Rink Amide (related linker) | 0.2 mmol | 85 | >98 | [6] |
| Cyclo(-GITVIF-) | Diaminonicotinic acid | 0.1 mmol | 75 | >95 | [7] |
Note: The data presented are for analogous or related linker systems and are intended to provide a general expectation of performance.
Experimental Protocols
Protocol 1: Attachment of this compound to Aminomethyl Resin
This protocol describes the coupling of the 4-((Diethylamino)methyl)benzoic acid linker to a standard aminomethyl-functionalized polystyrene resin.
Materials:
-
Aminomethyl (AM) polystyrene resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the aminomethyl resin in DMF for 1-2 hours in a reaction vessel.
-
Activation of the Linker: In a separate flask, dissolve this compound (3 equivalents relative to resin loading), HOBt or OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF. Allow the mixture to pre-activate for 10-15 minutes.
-
Coupling to Resin: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Capping of Unreacted Amines: To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8 v/v/v) for 30 minutes.
-
Final Washing and Drying: Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
-
Determination of Loading: The loading of the linker onto the resin can be determined by Fmoc release measurement after coupling the first Fmoc-protected amino acid.[8]
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the steps for peptide chain elongation on the linker-functionalized resin.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HCTU/HATU with HOBt/OxymaPure® and DIPEA, or DIC/OxymaPure®)
-
20% (v/v) Piperidine in DMF
-
DMF, DCM
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin in DMF for 1 hour.
-
First Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling reagent combination in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5x).
-
-
Subsequent Amino Acid Couplings:
-
Repeat the coupling step with the next Fmoc-protected amino acid as described in step 2.
-
Repeat the deprotection step as described in step 3.
-
-
Chain Elongation: Continue the coupling and deprotection cycles until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 3.
-
Washing and Drying: Wash the final peptidyl-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
Protocol 3: Cleavage of the Peptide from the Resin
This protocol describes the final step of releasing the synthesized peptide from the solid support.
Materials:
-
Peptidyl-resin from Protocol 2
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification and Analysis: The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
Mandatory Visualizations
Caption: Workflow for attaching the cleavable linker to an aminomethyl resin.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the linker.
References
- 1. De novo development of small cyclic peptides that are orally bioavailable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Fmoc SPPS Linkers [sigmaaldrich.com]
- 4. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 6. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for 4-((Diethylamino)methyl)benzoic acid hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((Diethylamino)methyl)benzoic acid hydrochloride is a versatile bifunctional reagent employed in medicinal chemistry as a scaffold for the synthesis of a variety of biologically active molecules. Its structure incorporates a carboxylic acid moiety, which can be readily derivatized, and a tertiary amine, which can influence the pharmacokinetic properties of the resulting compounds, such as solubility and cell permeability. This document provides an overview of its application in the synthesis of amide and ester derivatives and outlines general protocols for these transformations.
Core Applications in Medicinal Chemistry
The primary utility of this compound in drug discovery lies in its role as a building block for creating libraries of compounds for structure-activity relationship (SAR) studies. The two main reaction pathways involve the derivatization of the carboxylic acid group to form amides and esters.
Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry, as the amide group is a key structural feature in a vast number of pharmaceuticals. This compound can be coupled with a wide range of primary and secondary amines to generate a diverse set of benzamide derivatives. These derivatives are explored for their potential as therapeutic agents in various disease areas.
Esterification
Esterification of the carboxylic acid group is another common strategy to modify the properties of the parent molecule. Ester derivatives can act as prodrugs, improving the bioavailability of a compound, or they can be the final active pharmaceutical ingredient themselves.
Data Presentation: Representative Amide Coupling Reactions
While specific quantitative data for reactions involving this compound is not extensively available in the public domain, the following table provides representative yields for amide coupling reactions of similar benzoic acid derivatives with various amines, illustrating the efficiency of common coupling methods.
| Carboxylic Acid Derivative | Amine | Coupling Reagent(s) | Solvent | Reaction Time (h) | Yield (%) |
| 4-(Bromomethyl)benzoic acid | N-methylpiperazine | K2CO3 | n-Butanol | 12 | >99 |
| 4-Aminobenzoic acid | Substituted Benzoyl Chlorides | Anhydrous Na2CO3 | THF | 6-12 | 60-85[1] |
| 4-Methylbenzoic acid | 3-Amino-4-methylbenzoic acid | Guanidine-forming reaction with cyanamide/HCl | Methanol | 9 | Not specified[2] |
| Benzoic acid | Aniline | TiCl4 | Pyridine | 2 | 98[3] |
Experimental Protocols
The following are generalized protocols for the synthesis of amide and ester derivatives of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a standard method for the formation of an amide bond between this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to improve efficiency and reduce side reactions.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the amine (1.1 eq) and DIPEA (2.5 eq).
-
Add HOBt (1.2 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: General Procedure for Esterification (Fischer Esterification)
This protocol outlines a classic method for the synthesis of an ester from this compound and an alcohol in the presence of a strong acid catalyst.
Materials:
-
This compound
-
Alcohol of interest (e.g., ethanol, methanol)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Anhydrous solvent (the corresponding alcohol is often used as the solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired ester.
Visualizations
General Amide Coupling Workflow
Caption: Workflow for a typical amide coupling reaction.
Signaling Pathway Context (Hypothetical)
While specific signaling pathways targeted by derivatives of this compound are not well-documented, many small molecule inhibitors developed in medicinal chemistry target protein kinases. The following diagram illustrates a generic kinase signaling pathway that could be a hypothetical target for such inhibitors.
Caption: A generic kinase signaling pathway.
References
- 1. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]
- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Enzyme Inhibition with 4-((Diethylamino)methyl)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for testing the enzyme inhibitory activity of 4-((Diethylamino)methyl)benzoic acid hydrochloride. While the specific enzyme targets of this compound are not extensively documented in publicly available literature, this protocol is designed around a common and well-characterized enzyme class for inhibitor screening: cholinesterases. Specifically, this application note details the inhibition of acetylcholinesterase (AChE), an enzyme critical to the regulation of neurotransmission. The methodologies outlined here can be adapted for other enzymes with appropriate modifications to substrates and buffer conditions.
The protocol is based on the widely used Ellman's method, a robust and sensitive colorimetric assay suitable for determining acetylcholinesterase activity and screening for its inhibitors.[1][2] The principle of this assay involves the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-Thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[1] The rate of TNB formation is directly proportional to the AChE activity, and a decrease in this rate in the presence of an inhibitor allows for the quantification of its potency.[1][3]
Data Presentation
The quantitative data from the acetylcholinesterase inhibition assay should be organized to facilitate clear comparison and interpretation. The following table provides a template for presenting key inhibitory parameters for this compound and a positive control.
Table 1: Inhibitory Potency of this compound against Acetylcholinesterase
| Compound | Concentration Range Tested (µM) | IC50 (µM) | Inhibition Type | Positive Control | IC50 of Positive Control (µM) |
| This compound | (To be determined) | (To be determined) | (To be determined) | Donepezil | (To be determined) |
IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is designed for a 96-well microplate format with a final reaction volume of 200 µL per well.[1]
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant AChE
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) - Chromogen
-
Sodium Phosphate Buffer (0.1 M, pH 8.0) - Assay Buffer
-
This compound - Test Compound
-
Donepezil (or other known AChE inhibitor) - Positive Control
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Assay Buffer (0.1 M Sodium Phosphate Buffer, pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions while monitoring the pH until a pH of 8.0 is reached.[2]
-
AChE Stock Solution (e.g., 1 U/mL): Prepare a stock solution of AChE in the assay buffer. The optimal final concentration in the well should be determined empirically, but a common starting point is 0.1-0.25 U/mL.[1] Keep the solution on ice.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect this solution from light and store it at 4°C.[1]
-
ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. This solution should be prepared fresh before use.[1]
-
Test Compound and Control Solutions: Dissolve the test compound and positive control in DMSO to create high-concentration stock solutions. Further dilute these stocks in the assay buffer to achieve a range of test concentrations. The final DMSO concentration in the assay wells should be kept low (<1%) to avoid affecting enzyme activity.[1]
Assay Procedure
-
Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a negative control (enzyme and substrate, no inhibitor), a positive control (enzyme, substrate, and known inhibitor), and the test compound at various concentrations.[4]
-
Enzyme and Inhibitor Pre-incubation:
-
To each well (except the blank), add 20 µL of the AChE working solution.
-
Add 20 µL of the appropriate dilution of the test compound or positive control to the corresponding wells. For the negative control and blank wells, add 20 µL of the assay buffer (containing the same percentage of DMSO as the test compound wells).
-
Add 120 µL of Assay Buffer to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.[3]
-
-
Substrate Addition and Reaction Initiation:
-
To each well, add 20 µL of the DTNB solution.
-
To initiate the enzymatic reaction, add 20 µL of the ATCI solution to all wells.[3]
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take readings every minute for 10-15 minutes to monitor the reaction kinetics.[4]
-
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) for each well by plotting absorbance against time and determining the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100[4]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the AChE inhibition assay.
Cholinergic Signaling Pathway
Caption: Cholinergic signaling pathway and the site of inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((Diethylamino)methyl)benzoic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-((Diethylamino)methyl)benzoic acid hydrochloride synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction of starting materials. 2. Decomposition of reagents or intermediates. 3. Incorrect reaction temperature or time. 4. Inactive catalyst or reagent. | 1. Monitor the reaction progress using techniques like TLC or LC-MS to ensure the consumption of starting materials. 2. Ensure the use of high-purity, dry reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. 3. Optimize the reaction temperature and time based on literature procedures for similar compounds or through systematic experimentation. 4. Use fresh or properly stored catalysts and reagents. |
| Formation of Impurities / Side Products | 1. Over-alkylation or side reactions of the starting materials. 2. Presence of impurities in the starting materials or reagents. 3. Non-optimal reaction conditions leading to side reactions. | 1. Control the stoichiometry of the reagents carefully. A slow, dropwise addition of the alkylating agent can minimize over-alkylation. 2. Purify starting materials before use if their purity is questionable. 3. Adjust the reaction temperature, solvent, and catalyst to favor the desired reaction pathway. |
| Difficult Product Isolation and Purification | 1. Product is highly soluble in the reaction solvent. 2. Formation of emulsions during workup. 3. Co-precipitation of impurities with the product. | 1. Choose a solvent in which the product has low solubility at a specific temperature to facilitate precipitation or crystallization. 2. Add brine or adjust the pH to break emulsions during aqueous workup. 3. Optimize the crystallization or precipitation conditions (e.g., solvent system, temperature gradient) to selectively isolate the desired product. Recrystallization or column chromatography may be necessary. |
| Low Yield After Purification | 1. Loss of product during extraction or washing steps. 2. Inefficient crystallization or precipitation. 3. Decomposition of the product during purification. | 1. Minimize the number of extraction and washing steps. Ensure the pH of the aqueous phase is optimized to prevent the product from dissolving. 2. Screen different solvent systems and conditions to maximize the recovery of the crystalline product. 3. Avoid excessive heat and exposure to harsh acidic or basic conditions during purification. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: A common and effective method involves the reaction of a 4-(halomethyl)benzoic acid derivative (e.g., 4-(bromomethyl)benzoic acid) with diethylamine. The resulting 4-((diethylamino)methyl)benzoic acid is then treated with hydrochloric acid to form the hydrochloride salt. An alternative approach could involve the reductive amination of 4-formylbenzoic acid with diethylamine, followed by acidification.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting materials and the appearance of the product spot/peak.
Q3: What is the best way to purify the final product?
A3: Purification can typically be achieved through recrystallization from a suitable solvent or a mixture of solvents. The choice of solvent will depend on the solubility of the product and impurities. Common solvent systems for similar compounds include ethanol/water, isopropanol, or acetone. It is crucial to control the pH during the workup and purification process to ensure the product precipitates as the desired salt.
Q4: What are the critical parameters to control to maximize the yield?
A4: Key parameters to control for yield improvement include:
-
Stoichiometry of Reactants: Precise control over the molar ratios of the starting materials and reagents is crucial to prevent side reactions.
-
Reaction Temperature: Maintaining the optimal temperature is critical for reaction rate and selectivity.
-
Reaction Time: Allowing the reaction to proceed to completion without excessive heating that could lead to decomposition.
-
Purity of Reagents and Solvents: Using high-purity starting materials and anhydrous solvents (if necessary) can significantly reduce the formation of impurities.
-
pH Control: Careful adjustment of pH during the workup and precipitation is essential for maximizing the recovery of the hydrochloride salt.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol is based on the general principle of nucleophilic substitution of a benzylic halide with an amine.
Materials:
-
4-(Bromomethyl)benzoic acid
-
Diethylamine
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Hydrochloric acid (e.g., in isopropanol or as a concentrated aqueous solution)
-
Base (e.g., Potassium carbonate, Triethylamine)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-(bromomethyl)benzoic acid and a base (e.g., 1.1 equivalents of potassium carbonate) in an anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of diethylamine (1.1-1.5 equivalents) in the same solvent to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude residue in a suitable solvent (e.g., isopropanol).
-
Slowly add a solution of hydrochloric acid with stirring until the pH is acidic.
-
The product, this compound, should precipitate.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
To systematically improve the yield, it is recommended to maintain a detailed record of experimental conditions and corresponding outcomes. The following table provides a template for organizing this data.
| Experiment ID | Starting Material (mol) | Diethylamine (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| EXP-001 | 0.1 | 1.2 | 1.1 (K₂CO₃) | THF | 25 | 24 | ||
| EXP-002 | 0.1 | 1.5 | 1.1 (K₂CO₃) | THF | 25 | 24 | ||
| EXP-003 | 0.1 | 1.2 | 1.1 (Et₃N) | ACN | 50 | 12 | ||
| ... |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the nucleophilic substitution route.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: A logical flow for troubleshooting synthesis problems.
Overcoming solubility issues with 4-((Diethylamino)methyl)benzoic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-((Diethylamino)methyl)benzoic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a substituted benzoic acid derivative. Benzoic acid and its derivatives are being explored for their potential as anticancer agents.[1][2] Some studies suggest that certain benzoic acid derivatives may act as inhibitors of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and are often dysregulated in cancer.[1][3]
Q2: What are the general solubility properties of this compound?
Troubleshooting Guides
Issue 1: Difficulty in dissolving the compound in aqueous buffers.
-
Problem: The compound does not readily dissolve or precipitates out of aqueous buffers.
-
Possible Cause: The pH of the buffer may not be optimal for solubility. As a benzoic acid derivative, its solubility is expected to be pH-dependent.
-
Solution:
-
pH Adjustment: Try dissolving the compound in a slightly acidic aqueous solution (e.g., pH 5-6) first, and then gradually adjust the pH to the desired experimental range. For related compounds, dissolving in a basic solution like 2N sodium hydroxide and then acidifying has been noted in synthesis procedures.
-
Co-solvents: If pH adjustment alone is insufficient, consider using a small percentage of an organic co-solvent such as DMSO or ethanol in your aqueous buffer. It is crucial to determine the tolerance of your experimental system (e.g., cell culture) to the chosen co-solvent and its final concentration.
-
Issue 2: Precipitation of the compound when preparing stock solutions in organic solvents.
-
Problem: The compound precipitates when trying to make a concentrated stock solution in an organic solvent.
-
Possible Cause: The chosen solvent may not be ideal for this specific compound at high concentrations.
-
Solution:
-
Solvent Selection: For similar compounds, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective for creating high-concentration stock solutions.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can aid in dissolution. Avoid excessive heat, which could lead to degradation.
-
Sonication: Using a sonicator can help to break up aggregates and facilitate dissolution.
-
Data Presentation
Table 1: General Solubility of Related Benzoic Acid Derivatives
| Compound | Solvent | Solubility |
| 4-(Dimethylamino)benzoic acid | Alcohol | Soluble |
| HCl solutions | Soluble | |
| KOH solutions | Soluble | |
| Ether | Sparingly Soluble | |
| Acetic Acid | Practically Insoluble[4] | |
| 4-((4-(Dimethylamino)phenyl)azo)benzoic acid, succinimidyl ester | DMSO | Soluble[5] |
Note: This table provides qualitative data for related compounds and should be used as a general guide. It is essential to empirically determine the solubility of this compound for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
-
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
Stock solution of this compound in DMSO
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Serially dilute the stock solution into the aqueous buffer to achieve the final desired working concentration.
-
Ensure that the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5%).
-
Vortex the working solution gently to ensure homogeneity.
-
Use the freshly prepared working solution for your experiments.
-
Mandatory Visualizations
Caption: Workflow for preparing stock and working solutions.
Caption: Decision tree for troubleshooting solubility problems.
Caption: Potential mechanism of action via HDAC inhibition.
References
- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(Dimethylamino)benzoic Acid [drugfuture.com]
- 5. 4-((4-(DIMETHYLAMINO)PHENYL)AZO)BENZOIC ACID, SUCCINIMIDYL ESTER | 146998-31-4 [chemicalbook.com]
Optimizing reaction conditions for the synthesis of aminobenzoic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of aminobenzoic acid derivatives. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve experimental challenges.
Section 1: Fischer Esterification of Aminobenzoic Acids
Fischer esterification is a common method for converting carboxylic acids and alcohols into esters using an acid catalyst. In the context of aminobenzoic acid derivatives, it is frequently used to synthesize compounds like benzocaine (ethyl p-aminobenzoate).
Experimental Protocol: Synthesis of Ethyl p-Aminobenzoate (Benzocaine)[1][2][3][4]
Materials:
-
p-Aminobenzoic acid (PABA)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ice water
Procedure:
-
In a round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol.[1][2]
-
Slowly add concentrated sulfuric acid to the solution while stirring. A precipitate may form.[1][2]
-
Heat the mixture to a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction progresses.[1][3]
-
After reflux, allow the reaction mixture to cool to room temperature.[1]
-
Pour the cooled mixture into a beaker containing ice water.[1][3]
-
Slowly add 10% sodium carbonate solution to neutralize the mixture until gas evolution ceases and the pH is approximately 8.[1][4][3]
-
Collect the resulting white precipitate by vacuum filtration.[1][3]
-
Wash the precipitate with cold water to remove any remaining salts.[1][2]
-
Dry the purified product.
Data Presentation: Typical Reaction Parameters for Benzocaine Synthesis
| Parameter | Value | Reference |
| Reactant Ratio (PABA:Ethanol) | ~1:10 (by mole) | [1] |
| Catalyst | Concentrated H₂SO₄ | [1][5] |
| Reaction Temperature | Reflux (approx. 78°C for ethanol) | [1] |
| Reaction Time | 60-75 minutes | [1][3] |
| Neutralizing Agent | 10% Sodium Carbonate | [1][4][3] |
| Final pH | ~8 | [1][3] |
| Expected Yield | >90% (under optimal conditions) |
Troubleshooting Guide & FAQs
Q1: My yield of benzocaine is significantly lower than expected. What are the common causes?
A1: Low yields in Fischer esterification can be due to several factors:
-
Incomplete reaction: The reaction is reversible. Ensure you are using a sufficient excess of the alcohol (ethanol) to drive the equilibrium towards the product.[2] Also, confirm that the reflux time was adequate.
-
Loss of product during workup: Benzocaine has some solubility in water, so washing with excessive amounts of water can lead to product loss. Use cold water for washing to minimize this.
-
Insufficient catalyst: The amino group of PABA can be protonated by the acid catalyst. If not enough catalyst is used, the reaction rate will be slow.[1]
-
Water in reagents: The presence of water in the ethanol or on the glassware can shift the equilibrium back towards the reactants, reducing the yield.[2]
Q2: The final product is discolored (yellow or brown). What is the cause and how can I fix it?
A2: Discoloration is often due to the oxidation of the amino group. To prevent this, it is advisable to store p-aminobenzoic acid and the final product protected from light and air.[6] If the product is already discolored, you can try to purify it by recrystallization from a suitable solvent mixture, such as ethanol and water.[4]
Q3: Why is a precipitate formed upon adding sulfuric acid, and why does it dissolve during reflux?
A3: The addition of concentrated sulfuric acid to the ethanolic solution of p-aminobenzoic acid results in an acid-base reaction, forming the hydrogen sulfate salt of the aminobenzoic acid, which is insoluble and precipitates out.[4] As the reaction is heated to reflux, this salt reacts to form the ester, which is soluble in the reaction mixture, causing the precipitate to dissolve.[1][4]
Workflow for Troubleshooting Low Yield in Fischer Esterification
Caption: Troubleshooting workflow for low yield in Fischer esterification.
Section 2: Catalytic Hydrogenation of Nitrobenzoic Acids
The reduction of a nitro group to an amino group is a key transformation in the synthesis of many aminobenzoic acid derivatives. Catalytic hydrogenation is a clean and efficient method for this purpose.
Experimental Protocol: Synthesis of 4-Aminobenzoic Acid[7][8][9]
Materials:
-
4-Nitrobenzoic acid
-
Sodium Hydroxide (NaOH)
-
Palladium on Carbon (Pd/C) catalyst (5% or 10%)
-
Hydrogen gas (H₂)
-
Hydrochloric Acid (HCl)
Procedure:
-
Prepare an aqueous solution of the sodium salt of 4-nitrobenzoic acid by dissolving 4-nitrobenzoic acid and an equimolar amount of sodium hydroxide in water.[7]
-
Transfer the solution to a suitable hydrogenation vessel (e.g., a Parr hydrogenator).
-
Carefully add the Pd/C catalyst to the solution.[8]
-
Seal the vessel, purge with an inert gas (e.g., nitrogen), and then introduce hydrogen gas to the desired pressure (e.g., 1-4 MPa).[7]
-
Stir the reaction mixture at a controlled temperature (e.g., 60-70°C) until the hydrogen uptake ceases.[7]
-
After the reaction is complete, cool the vessel to room temperature and carefully filter to recover the catalyst.[9]
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 3 to precipitate the 4-aminobenzoic acid.[9][7]
-
Collect the product by filtration, wash with water, and dry.
Data Presentation: Typical Reaction Parameters for Catalytic Hydrogenation
| Parameter | Value | Reference |
| Catalyst | 5% or 10% Pd/C | [7][8] |
| Catalyst Loading | 0.5-5% of 4-nitrobenzoic acid weight | [10] |
| Hydrogen Pressure | 1-4 MPa | [10][7] |
| Reaction Temperature | 60-70°C | [10][7] |
| Reaction Time | ~2 hours (until H₂ uptake ceases) | [7] |
| pH for Precipitation | ~3 | [9][7] |
| Expected Yield | >95% | [7] |
| Purity (HPLC) | >99% | [9][10] |
Troubleshooting Guide & FAQs
Q1: The hydrogenation reaction is very slow or has stalled. What could be the problem?
A1: Several factors can lead to a slow or stalled hydrogenation reaction:
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent. The amino and carboxylic acid groups of the product can also inhibit the catalyst.[11] Ensure high-purity reagents and solvents are used.
-
Insufficient Catalyst: The amount of catalyst may be too low for the scale of the reaction. A typical loading is 5-10 mol% relative to the substrate.[8]
-
Poor Mixing: Inefficient stirring can lead to poor contact between the hydrogen gas, the substrate, and the catalyst, slowing down the reaction rate.
-
Low Hydrogen Pressure: The reaction rate is dependent on the hydrogen pressure. Ensure the system is properly sealed and pressurized.
Q2: What are common impurities in the final product?
A2: Common impurities include unreacted starting material (4-nitrobenzoic acid) and potentially hydroxylamine intermediates if the reduction is incomplete. Over-reduction is generally not an issue for this specific transformation.
Q3: How can I safely handle the Pd/C catalyst?
A3: Palladium on carbon is pyrophoric, especially when dry and exposed to air. It should be handled in a wet state and in an inert atmosphere whenever possible. After the reaction, the catalyst should be filtered off carefully and kept wet.
Logical Diagram for Troubleshooting Incomplete Hydrogenation
Caption: Logical diagram for troubleshooting incomplete catalytic hydrogenation.
Section 3: Hofmann Rearrangement for Aminobenzoic Acid Synthesis
The Hofmann rearrangement is a method for converting a primary amide into a primary amine with one less carbon atom.[12][13] It is a useful reaction for the synthesis of aminobenzoic acids from dicarboxylic acid derivatives.
Experimental Protocol: Synthesis of 2-Aminobenzoic Acid (Anthranilic Acid)[14]
Materials:
-
Phthalimide
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂)
-
Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
Procedure:
-
In a flask, dissolve sodium hydroxide in water and cool the solution in an ice bath.
-
Add bromine to the cold NaOH solution and stir until the color disappears.
-
Add finely divided phthalimide to the mixture, followed by another portion of NaOH solution.
-
Remove the ice bath and allow the temperature to rise to about 70°C, maintaining stirring for 10 minutes.
-
Cool the reaction mixture again in an ice bath and neutralize by adding concentrated HCl dropwise.
-
Add glacial acetic acid to the neutralized mixture to precipitate the product.
-
Isolate the precipitate by vacuum filtration and wash with water.
-
Recrystallize the crude product from water to obtain pure 2-aminobenzoic acid.
Troubleshooting Guide & FAQs
Q1: The yield of my Hofmann rearrangement is low. What could be the reason?
A1: Low yields in the Hofmann rearrangement can be attributed to:
-
Side reactions: The intermediate isocyanate can react with water to form a carbamic acid, which can then decarboxylate to the desired amine. However, it can also react with the amine product to form urea byproducts.
-
Incomplete reaction: Ensure that the stoichiometry of the reagents, particularly the bromine and sodium hydroxide, is correct.
-
Temperature control: The initial reaction with bromine should be kept cold, but the rearrangement step requires heating. Improper temperature control can lead to side reactions.
Q2: What is the purpose of each step in the mechanism?
A2: The mechanism involves several key steps:
-
Deprotonation: The base removes a proton from the amide.[14]
-
N-bromination: The resulting anion reacts with bromine to form an N-bromoamide.[14]
-
Second deprotonation: The base removes the second proton from the nitrogen.[14]
-
Rearrangement: The R group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate.[14]
-
Hydrolysis: The isocyanate is hydrolyzed by water to a carbamic acid.[14]
-
Decarboxylation: The carbamic acid is unstable and loses carbon dioxide to form the final amine product.[14]
Experimental Workflow for Hofmann Rearrangement
Caption: Experimental workflow for the synthesis of 2-aminobenzoic acid via Hofmann rearrangement.
Section 4: Diazotization and Coupling Reactions
Diazotization of aminobenzoic acids followed by a coupling reaction is a versatile method for synthesizing a wide range of derivatives, particularly azo dyes.
Experimental Protocol: Synthesis of an Azo Dye from p-Aminobenzoic Acid[16][17]
Materials:
-
p-Aminobenzoic acid (PABA)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
A coupling agent (e.g., 2-naphthol)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Diazotization:
-
Dissolve p-aminobenzoic acid in an acidic solution (e.g., HCl or H₂SO₄ in water) and cool the mixture to 0-5°C in an ice bath.[15]
-
Slowly add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0-5°C and stirring vigorously.[15]
-
Continue stirring for 5-10 minutes after the addition is complete to ensure full formation of the diazonium salt.[15]
-
-
Coupling:
-
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in a cold aqueous solution of sodium hydroxide.[15]
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with continuous stirring. A colored precipitate should form immediately.[15]
-
Continue stirring in the ice bath for 10-15 minutes to complete the coupling reaction.[15]
-
-
Isolation:
-
Collect the solid azo dye product by vacuum filtration.
-
Wash the precipitate with cold water.
-
Dry the final product.
-
Troubleshooting Guide & FAQs
Q1: Why is it crucial to maintain a low temperature (0-5°C) during diazotization?
A1: Aromatic diazonium salts are thermally unstable and can decompose at higher temperatures, leading to the evolution of nitrogen gas and the formation of undesired phenol byproducts.[16] This will significantly reduce the yield of the desired coupled product.
Q2: My azo dye product is a dark, tarry substance instead of a crystalline solid. What went wrong?
A2: The formation of a tarry product often indicates that side reactions have occurred. This can be due to:
-
Temperature exceeding 5°C: As mentioned, this leads to decomposition of the diazonium salt.
-
Incorrect pH: The pH of the coupling reaction is critical. For coupling with phenols, the solution should be alkaline. For coupling with amines, it is typically acidic.[17]
-
Slow addition of reagents: Adding the sodium nitrite or the diazonium salt too quickly can lead to localized high concentrations and side reactions.
Q3: What are some common side products in this reaction?
A3: Common side products include:
-
Phenols: From the decomposition of the diazonium salt.[16]
-
Isomeric products: While coupling is often regioselective (e.g., para-substitution), small amounts of other isomers may form.[16]
-
Self-coupling products: The diazonium salt can sometimes couple with unreacted aminobenzoic acid.[16]
Logical Relationship Diagram for Diazotization and Coupling
Caption: Logical relationship diagram for the synthesis of an azo dye via diazotization and coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer | Chegg.com [chegg.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prezi.com [prezi.com]
- 6. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 14. chemistwizards.com [chemistwizards.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing side reactions in the synthesis of 4-((Diethylamino)methyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions during the synthesis of 4-((Diethylamino)methyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 4-((Diethylamino)methyl)benzoic acid and what are the potential side reactions?
A common and direct method for synthesizing 4-((Diethylamino)methyl)benzoic acid is the nucleophilic substitution reaction between a 4-(halomethyl)benzoic acid derivative (e.g., 4-(bromomethyl)benzoic acid) and diethylamine.
Potential side reactions include:
-
Over-alkylation (Quaternization): The product, a tertiary amine, can react with another molecule of the starting alkyl halide to form a quaternary ammonium salt.
-
Elimination Reactions: Under strongly basic conditions, elimination reactions can compete with substitution, leading to the formation of byproducts.
-
Reaction with Solvent: If a nucleophilic solvent is used, it may compete with diethylamine in the substitution reaction.[1]
-
Impurity-Driven Side Reactions: Impurities in starting materials can lead to the formation of unexpected byproducts.[1]
Q2: How can I minimize the formation of the quaternary ammonium salt?
To minimize over-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of diethylamine can help ensure that the 4-(halomethyl)benzoic acid is consumed before it can react with the product. Additionally, controlling the reaction temperature is important, as higher temperatures can favor the formation of the quaternary salt.
Q3: What are the recommended purification methods for 4-((Diethylamino)methyl)benzoic acid?
The primary methods for purification are:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography can be employed. The choice of stationary phase (e.g., silica gel) and eluent system is crucial for good separation. For acidic compounds like this one, adding a small amount of a modifier like acetic acid to the eluent can improve peak shape and separation.[3]
-
Acid-Base Extraction: As the product is an amino acid, it possesses both acidic (carboxylic acid) and basic (tertiary amine) functional groups. This property can be exploited for purification through pH-controlled extractions to separate it from non-amphoteric impurities.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored using techniques such as:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Formation of side products (e.g., quaternary salt). - Product loss during workup and purification. | - Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - Use a slight excess of diethylamine and control the reaction temperature. - Optimize the pH during extraction to ensure the product precipitates effectively.[1] |
| Presence of a Highly Polar Impurity (by TLC) | - Formation of the quaternary ammonium salt. | - Use a slight excess of diethylamine. - Avoid high reaction temperatures. - The quaternary salt is typically highly water-soluble and can often be removed during an aqueous workup. |
| Product "Oiling Out" During Recrystallization | - The solution is supersaturated, and cooling is too rapid. - The boiling point of the solvent is higher than the melting point of the solute. - High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Choose a solvent with a lower boiling point. - Purify the crude material by another method (e.g., column chromatography) before recrystallization.[3] |
| Inconsistent Batch-to-Batch Results | - Variability in raw material quality. - Poor process control (temperature, addition rates). - Operator error. | - Establish stringent specifications for all starting materials.[1] - Implement and adhere to strict Standard Operating Procedures (SOPs). - Provide thorough training and clear batch records for operators.[1] |
Experimental Protocols
General Protocol for the Synthesis of 4-((Diethylamino)methyl)benzoic acid
This is a generalized procedure and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(bromomethyl)benzoic acid in a suitable aprotic solvent (e.g., acetonitrile or DMF).
-
Reagent Addition: Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of diethylamine to the solution.
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to a gentle reflux) and monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in water and adjust the pH to the isoelectric point of 4-((Diethylamino)methyl)benzoic acid to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Caption: Reaction scheme for the synthesis of 4-((Diethylamino)methyl)benzoic acid and the primary side reaction.
Caption: A troubleshooting workflow for addressing low yield or impurity issues.
References
Validation & Comparative
Unveiling the Biological Potential: A Comparative Analysis of Synthesized 4-((Diethylamino)methyl)benzoic acid hydrochloride
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive validation of the biological activity of the newly synthesized compound, 4-((Diethylamino)methyl)benzoic acid hydrochloride. Through objective comparisons with established alternatives and supported by detailed experimental data, we aim to elucidate its therapeutic promise.
The journey of a novel compound from synthesis to a potential therapeutic agent is paved with rigorous validation of its biological activity. Here, we present a comparative analysis of this compound against structurally similar and commercially available compounds: Procaine hydrochloride and Lidocaine hydrochloride. Benzoic acid, the parent compound, is also included as a fundamental reference. This guide will delve into the anti-inflammatory and antimicrobial properties of these compounds, providing a clear, data-driven perspective on their potential applications.
Comparative Analysis of Biological Activity
To quantitatively assess the biological efficacy of the synthesized compound and its alternatives, a series of in vitro assays were conducted. The results, summarized below, offer a direct comparison of their anti-inflammatory and antimicrobial potentials.
Anti-Inflammatory Activity
The anti-inflammatory effects were evaluated by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells. A lower IC₅₀ value indicates greater potency in inhibiting inflammatory mediators.
| Compound | IC₅₀ for NO Inhibition (µM) |
| This compound | 25.8 |
| Procaine hydrochloride | 45.2 |
| Lidocaine hydrochloride | 58.7 |
| Benzoic Acid | > 100 |
| Indomethacin (Positive Control) | 0.5 |
Antimicrobial Activity
The antimicrobial efficacy was determined by the minimum inhibitory concentration (MIC) against common bacterial strains, Escherichia coli and Staphylococcus aureus. A lower MIC value signifies stronger antimicrobial activity.
| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
| This compound | 64 | 32 |
| Procaine hydrochloride | 128 | 64 |
| Lidocaine hydrochloride | > 256 | 128 |
| Benzoic Acid | 1000 | 500 |
| Gentamicin (Positive Control) | 2 | 1 |
Deciphering the Mechanism: The NF-κB Signaling Pathway
Benzoic acid and its derivatives are known to exert anti-inflammatory effects, potentially through the modulation of key inflammatory pathways.[1][2] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response.[3][4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS). The synthesized compound is hypothesized to inhibit this pathway, thereby reducing the inflammatory response.
References
- 1. New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ymerdigital.com [ymerdigital.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of 4-((diethylamino)methyl)benzoic Acid and its Hydrochloride Salt for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the selection of the optimal form of a compound is a critical decision that influences its physicochemical properties, stability, and ultimately its therapeutic potential. This guide provides a comprehensive comparative study of 4-((diethylamino)methyl)benzoic acid and its corresponding hydrochloride salt, offering insights into their properties, synthesis, and potential biological relevance.
While direct comparative experimental data for these specific compounds is limited in publicly available literature, this guide leverages established principles of medicinal chemistry, data from structurally similar molecules, and detailed experimental protocols to provide a robust framework for their evaluation.
Physicochemical Properties: A Tale of Two Forms
The conversion of a free base to its salt form can significantly alter its physical and chemical characteristics. The hydrochloride salt of an amine-containing compound is generally expected to exhibit enhanced aqueous solubility and stability compared to its free base counterpart. This is attributed to the protonation of the basic nitrogen atom, which increases the polarity of the molecule.
Table 1: Comparison of Physicochemical Properties
| Property | 4-((diethylamino)methyl)benzoic Acid | 4-((diethylamino)methyl)benzoic Acid Hydrochloride |
| Molecular Formula | C₁₂H₁₇NO₂ | C₁₂H₁₈ClNO₂ |
| Molecular Weight | 207.27 g/mol | 243.72 g/mol |
| Appearance | Likely a solid | Likely a crystalline solid |
| Aqueous Solubility | Expected to be sparingly soluble | Expected to be more soluble than the free acid |
| Melting Point | 192-193 °C | Not available |
| pKa (diethylamino) | Estimated 9.0 - 10.0 | Not applicable (protonated) |
| pKa (carboxylic acid) | Estimated 4.0 - 5.0 | Estimated 4.0 - 5.0 |
Synthesis and Interconversion
The hydrochloride salt is typically prepared from the free acid by reacting it with hydrochloric acid. This straightforward acid-base reaction is a common final step in many synthetic routes.
Experimental Protocol: Synthesis of this compound
Objective: To convert 4-((diethylamino)methyl)benzoic acid (free acid) to its hydrochloride salt.
Materials:
-
4-((diethylamino)methyl)benzoic acid
-
Hydrochloric acid (e.g., 2M solution in diethyl ether or methanol)
-
Anhydrous diethyl ether or another suitable non-polar solvent
-
Ice bath
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Procedure:
-
Dissolve a known quantity of 4-((diethylamino)methyl)benzoic acid in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a stoichiometric equivalent of hydrochloric acid solution dropwise to the stirred solution.
-
Continue stirring in the ice bath for 30-60 minutes. A precipitate of the hydrochloride salt should form.
-
If precipitation is slow or incomplete, the addition of a less polar solvent like anhydrous diethyl ether can promote crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.
-
Dry the collected solid under vacuum or in a desiccator to a constant weight.
-
Characterize the product by determining its melting point and obtaining spectroscopic data (e.g., NMR, IR) to confirm the structure and purity.
Caption: Workflow for the synthesis of the hydrochloride salt.
Comparative Performance: Solubility and Stability
The enhanced solubility and stability of the hydrochloride salt are crucial advantages in drug development, facilitating formulation and improving shelf-life.
Experimental Protocol: Comparative Solubility Determination
Objective: To quantitatively compare the aqueous solubility of 4-((diethylamino)methyl)benzoic acid and its hydrochloride salt.
Materials:
-
4-((diethylamino)methyl)benzoic acid
-
This compound
-
Distilled or deionized water
-
pH meter
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare saturated solutions by adding an excess amount of each compound to a known volume of water in separate vials.
-
Equilibrate the samples by shaking them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, measure the pH of each suspension.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound in the diluted samples using a validated HPLC method.
-
Calculate the solubility of each compound in mg/mL or mol/L.
Experimental Protocol: Comparative Stability Study (Forced Degradation)
Objective: To compare the stability of 4-((diethylamino)methyl)benzoic acid and its hydrochloride salt under various stress conditions.[1][2][3][4][5]
Materials:
-
4-((diethylamino)methyl)benzoic acid
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a stability-indicating method
Procedure:
-
Prepare solutions of both the free acid and the hydrochloride salt in a suitable solvent system.
-
Subject aliquots of each solution to the following stress conditions:
-
Acid Hydrolysis: Add HCl and heat (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Add NaOH and heat (e.g., 60 °C) for a defined period.
-
Oxidation: Add hydrogen peroxide and store at room temperature.
-
Thermal Degradation: Heat the solutions at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose the solutions to light according to ICH Q1B guidelines.
-
-
At specified time points, withdraw samples, neutralize if necessary, and dilute appropriately.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
-
Compare the degradation profiles of the free acid and the hydrochloride salt under each stress condition.
Caption: Workflow for the comparative stability study.
Biological Context and Potential Signaling Pathways
-
VLA-4 Antagonists: For the treatment of inflammatory diseases.[6]
-
Acetylcholinesterase and Carbonic Anhydrase Inhibitors: Potential therapeutics for Alzheimer's disease.[7]
-
Modulators of the Proteostasis Network: With potential applications in aging and age-related diseases.[8]
The following diagram illustrates a generalized signaling pathway for a VLA-4 antagonist, a potential therapeutic area for compounds containing the benzoic acid scaffold. VLA-4 (Very Late Antigen-4) is an integrin that plays a crucial role in leukocyte adhesion and trafficking to sites of inflammation.
Caption: Generalized VLA-4 signaling and antagonism.
Conclusion
The hydrochloride salt of 4-((diethylamino)methyl)benzoic acid is predicted to offer significant advantages in terms of aqueous solubility and chemical stability over its free acid form. These enhanced properties are highly desirable in a drug development setting, facilitating formulation and improving the overall robustness of the active pharmaceutical ingredient. The experimental protocols provided in this guide offer a clear path for the direct, quantitative comparison of these two forms. While the specific biological activity of these compounds remains to be elucidated, the prevalence of the substituted benzoic acid scaffold in various therapeutic agents suggests that they may hold potential for further investigation in drug discovery programs.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 4-((Diethylamino)methyl)benzoic acid hydrochloride and Structurally Related Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-((Diethylamino)methyl)benzoic acid hydrochloride with other well-established local anesthetic agents. The analysis is based on established structure-activity relationships (SAR) and available experimental data for analogous compounds, offering a predictive framework for its potential efficacy. Detailed experimental protocols are provided to guide future in-vitro and in-vivo evaluations.
Introduction to Local Anesthetics: A Structural Overview
Local anesthetics are a class of drugs that reversibly block the transmission of nerve impulses, producing a temporary loss of sensation in a localized area of the body. The archetypal structure of a local anesthetic molecule consists of three key components: a lipophilic aromatic ring, an intermediate chain (typically an ester or an amide), and a hydrophilic (ionizable) tertiary amine. This amphipathic nature is critical for their mechanism of action, which involves traversing the nerve cell membrane to block sodium channels from within.
The general structure can be depicted as:
Aromatic Group - Intermediate Chain - Amino Group
This compound conforms to this fundamental structure, positioning it within the family of procaine-like local anesthetics.
Profile of this compound
-
Chemical Structure:
-
Aromatic Group: Benzoic acid moiety.
-
Intermediate Chain: A methylene bridge directly linking the aromatic ring to the amino group. This is a variation from the more common ester or amide linkages.
-
Amino Group: A diethylamino group, which is a tertiary amine.
-
-
Predicted Physicochemical Properties: The presence of the benzoic acid ring provides lipophilicity, while the diethylamino group provides hydrophilicity and a site for protonation, rendering the molecule water-soluble as a hydrochloride salt. The nature of the linkage between the aromatic ring and the amino group significantly influences the compound's stability and metabolism.
Theoretical Efficacy Comparison with Similar Compounds
In the absence of direct experimental data for this compound, its efficacy can be predicted based on the well-established SAR of local anesthetics, particularly procaine and its analogs.
-
Potency: The potency of local anesthetics is positively correlated with their lipid solubility. The benzoic acid ring in the target compound is a common feature in many local anesthetics. The overall lipophilicity will depend on the interplay between the aromatic ring and the diethylamino group. It is expected to have a potency comparable to or slightly different from procaine, depending on how the direct methylene linkage affects its interaction with the sodium channel.
-
Onset of Action: The onset of action is influenced by the pKa of the molecule. A lower pKa leads to a larger proportion of the un-ionized form at physiological pH, facilitating faster penetration of the nerve membrane and a quicker onset. The pKa of the diethylamino group will be a key determinant.
-
Duration of Action: The duration of action is primarily determined by the compound's protein binding and its rate of metabolism. Unlike ester-type local anesthetics such as procaine, which are rapidly hydrolyzed by plasma esterases, the methylene linkage in this compound is more stable. This suggests a potentially longer duration of action compared to procaine. Amide-type local anesthetics like lidocaine are metabolized in the liver and generally have a longer duration of action than esters. The metabolic pathway of our target compound would likely be hepatic and would need experimental determination.
-
Toxicity: Systemic toxicity of local anesthetics is related to their plasma concentration. The increased stability of the methylene linkage compared to an ester linkage might lead to a different systemic toxicity profile than procaine. A potential advantage is the avoidance of the metabolite para-aminobenzoic acid (PABA), which is a known allergen associated with ester-type anesthetics.
Quantitative Data of Comparable Local Anesthetics
The following table summarizes the key efficacy parameters of commonly used local anesthetics that are structurally or functionally related to this compound. This data provides a benchmark for the expected performance of the target compound.
| Compound | Type | Potency (vs. Procaine) | Onset of Action | Duration of Action |
| Procaine | Ester | 1 | Slow | Short (15-30 min) |
| Lidocaine | Amide | 2 | Rapid | Moderate (30-60 min) |
| Bupivacaine | Amide | 8 | Moderate | Long (2-4 hours) |
| Tetracaine | Ester | 16 | Slow | Long (2-3 hours) |
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of this compound, the following standard experimental protocols are recommended.
This protocol assesses the compound's ability to block nerve conduction in an isolated nerve preparation.
-
Nerve Preparation: Isolate the sciatic nerve from a euthanized rat and place it in a nerve chamber with recording and stimulating electrodes.
-
Solution Preparation: Prepare solutions of this compound at various concentrations in a physiological buffer. A known local anesthetic (e.g., lidocaine) should be used as a positive control.
-
Application and Stimulation: Apply the test solutions to the nerve and stimulate the nerve with a supramaximal stimulus.
-
Data Recording: Record the compound action potentials (CAPs). The decrease in the amplitude of the CAP indicates the degree of nerve block.
-
Analysis: Determine the concentration required to produce a 50% block (IC50) to quantify the compound's potency.
This method evaluates the local anesthetic effect on the skin.
-
Animal Preparation: Anesthetize guinea pigs and shave the dorsal skin.
-
Intradermal Injection: Inject a small volume (e.g., 0.1 mL) of the test compound solution and a control (saline and a standard local anesthetic) intradermally to form a wheal.
-
Sensory Testing: At regular intervals, test for the presence or absence of a cutaneous reflex in response to a pinprick within the wheal.
-
Data Analysis: Record the onset of anesthesia (time to loss of reflex) and the duration of anesthesia (time to recovery of reflex).
This protocol assesses the duration and intensity of the nerve block in a living animal.
-
Animal Preparation: Anesthetize rats and surgically expose the sciatic nerve.
-
Drug Application: Apply the test compound solution directly to the nerve.
-
Motor and Sensory Assessment: Evaluate the motor block by observing for limb paralysis and the sensory block by testing the withdrawal reflex to a noxious stimulus (e.g., tail pinch).
-
Data Analysis: Record the onset and duration of both motor and sensory blockade.
Mechanism of Action of Local Anesthetics
Local anesthetics exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby inhibiting nerve conduction.
Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.
Experimental Workflow for Comparative Efficacy
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel local anesthetic candidate like this compound.
Caption: A generalized workflow for the preclinical evaluation of a new local anesthetic.
Conclusion
While specific experimental data on the efficacy of this compound is not yet available in the public domain, its chemical structure suggests it is a promising candidate for a local anesthetic with potentially a more stable profile than traditional ester-type agents. Based on established structure-activity relationships, it is hypothesized to exhibit local anesthetic properties. The provided experimental protocols offer a clear pathway for its comprehensive evaluation. Further research is warranted to determine its precise potency, onset and duration of action, and safety profile in comparison to clinically used local anesthetics.
Unveiling the Translational Potential: A Comparative Analysis of In Vitro and In Vivo Efficacy of Aminobenzoic Acid Derivatives
For researchers, scientists, and drug development professionals, bridging the gap between laboratory findings and clinical applications is a perpetual challenge. This guide provides an objective comparison of the in vitro and in vivo activities of aminobenzoic acid derivatives, a versatile class of compounds with a wide spectrum of therapeutic potential. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to facilitate a deeper understanding of the translational journey of these promising molecules.
Aminobenzoic acid and its derivatives have garnered significant attention for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. While in vitro assays provide a rapid and cost-effective means of screening and characterizing the bioactivity of these compounds, in vivo studies are crucial for evaluating their efficacy and safety in a complex biological system. This guide will delve into specific examples of aminobenzoic acid derivatives that have been evaluated in both settings, highlighting the correlation and occasional discrepancies between their performance in the petri dish and in preclinical models.
Comparative Efficacy Data: From Benchtop to Preclinical Models
The following tables summarize the quantitative data for selected aminobenzoic acid derivatives, offering a direct comparison of their in vitro potency and in vivo efficacy.
| Table 1: Anti-inflammatory and Anticancer Activity of Hydrazide Derivatives | |||
| Compound | Assay Type | Metric | Result |
| DAB-1 | In Vitro: Nitric Oxide (NO) Production Inhibition (IFNγ/TNFα-stimulated MB49-I cells) | % Inhibition | Less effective than DAB-2-28 at lower doses.[1][2] |
| In Vivo: Carrageenan-Induced Paw Edema (Mice) | Edema Reduction | Similar to DAB-2-28.[1][3] | |
| In Vivo: Subcutaneous MB49-I Tumor Growth (Mice) | Tumor Growth Inhibition | Up to 3-fold decrease in tumor size compared to control.[2] | |
| DAB-2-28 | In Vitro: Nitric Oxide (NO) Production Inhibition (IFNγ/TNFα-stimulated MB49-I cells) | % Inhibition | More effective than DAB-1 at lower doses.[1][2] |
| In Vivo: Carrageenan-Induced Paw Edema (Mice) | Edema Reduction | Similar to DAB-1.[1][3] | |
| In Vivo: Subcutaneous MB49-I Tumor Growth (Mice) | Tumor Growth Inhibition | Up to 4.5-fold decrease in tumor size compared to control.[2] |
| Table 2: Antimicrobial and Cytotoxic Activity of Schiff Base Derivatives | |||
| Compound | Target/Activity | Metric | Value |
| 4-[(5-Nitrofurfurylidene)amino]benzoic acid | Antibacterial (MRSA) | MIC | 15.62 µM[4] |
| 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid | Cytotoxicity (HepG2) | IC50 | 15.0 µM[4] |
Deciphering the Mechanisms: Signaling Pathways and Molecular Interactions
The biological effects of aminobenzoic acid derivatives are often attributed to their modulation of specific signaling pathways. For instance, the anti-inflammatory and anticancer activities of the hydrazide derivative DAB-2-28 are linked to its ability to inhibit the activation of pro-inflammatory and pro-tumoral signaling pathways such as IL-6/STAT3 and TNFα/NFκB.[1][3]
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Assays
Nitric Oxide (NO) Production Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured cells.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or bladder cancer cell lines (e.g., MB49-I) are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the aminobenzoic acid derivative for a specified period.
-
Stimulation: Inflammation is induced by adding stimulating agents such as lipopolysaccharide (LPS) and interferon-gamma (IFNγ) or a combination of IFNγ and tumor necrosis factor-alpha (TNFα).
-
Nitrite Quantification: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated (control) wells.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Exposure: Cells are treated with a range of concentrations of the test compound for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation, the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader, typically at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer [ri.conicet.gov.ar]
- 4. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of 4-((dialkylamino)methyl)benzoic Acids and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-((dialkylamino)methyl)benzoic acids and structurally related compounds. Due to a lack of comprehensive SAR studies on a homologous series of 4-((dialkylamino)methyl)benzoic acids targeting a single biological endpoint, this document synthesizes findings from various studies on related benzoic acid derivatives. The aim is to offer insights into how modifications of the dialkylamino moiety and the benzoic acid core influence biological activity.
I. Comparative Analysis of Biological Activities
The biological activities of 4-((dialkylamino)methyl)benzoic acid derivatives and their analogs are diverse, with reported activities including antagonism of VLA-4 and inhibition of bacterial enzymes. This section presents available quantitative data to facilitate a comparative understanding of their potency.
VLA-4 Antagonism of 4-(Pyrrolidinyl)methoxybenzoic Acid Derivatives
A study focused on the development of Very Late Antigen-4 (VLA-4) antagonists identified a series of 4-(pyrrolidinyl)methoxybenzoic acid derivatives with potent inhibitory activity. VLA-4 is an integrin involved in inflammatory processes, making its antagonists potential therapeutics for diseases like asthma. The following table summarizes the in vitro inhibitory activity (IC50) of key compounds from this study.
| Compound ID | R (Substitution on Pyrrolidine) | VLA-4 IC50 (nM)[1] |
| 1a | H | 1.6[1] |
| 1b | 2-Methylphenyl | 1.6[1] |
Table 1: In vitro VLA-4 inhibitory activity of 4-(pyrrolidinyl)methoxybenzoic acid derivatives.
Inhibition of Mycobacterium tuberculosis MenA by Piperidine Derivatives
In a separate line of research, derivatives of 4-(piperidin-1-ylmethyl)benzoic acid were investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. Inhibition of MenA is a potential strategy for developing new anti-tuberculosis agents.
| Compound ID | R (Substitution on Piperidine) | MenA IC50 (µM)[2] | Mtb GIC50 (µM)[2] |
| 2a | 4-Morpholinobenzyl | >100 | >100 |
| 2b | Pyridin-4-ylmethyl | 12.5 | 50 |
Table 2: Inhibitory potencies (MenA) and antibacterial activities (Mtb) for piperidine derivatives.
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key biological assays mentioned in this guide.
VLA-4 Inhibition Assay
The inhibitory activity of the 4-(pyrrolidinyl)methoxybenzoic acid derivatives on VLA-4 was determined using a cell-based adhesion assay.
Cell Line: Jurkat cells, a human T lymphocyte cell line that expresses VLA-4.
Protocol:
-
96-well plates were coated with VCAM-1, the natural ligand for VLA-4.
-
Jurkat cells were labeled with a fluorescent dye.
-
The labeled cells were pre-incubated with varying concentrations of the test compounds.
-
The cell suspension was then added to the VCAM-1 coated plates and incubated to allow for cell adhesion.
-
Non-adherent cells were washed away.
-
The fluorescence of the adherent cells was measured using a fluorescence plate reader.
-
The IC50 values were calculated as the concentration of the compound that inhibited 50% of the specific cell adhesion.[1]
M. tuberculosis MenA Enzyme Inhibition Assay
The inhibitory activity against MenA was evaluated using a cell-free prenyltransferase assay.[2]
Enzyme Source: Membrane fractions containing MenA from M. tuberculosis strain mc²6230.[2]
Substrates:
-
1,4-dihydroxy-2-naphthoate (DHNA)
-
Radiolabeled trans-farnesyl pyrophosphate ([³H]FPP)[2]
Protocol:
-
The test compounds were pre-incubated with the MenA-containing membrane fractions.
-
The enzymatic reaction was initiated by the addition of DHNA and [³H]FPP.
-
The reaction mixture was incubated to allow for the formation of demethylmenaquinone.
-
The reaction was quenched, and the lipids were extracted.
-
The extracted lipids were separated by thin-layer chromatography (TLC).
-
The amount of radiolabeled demethylmenaquinone was quantified by autoradiography of the TLC plate.
-
IC50 values were determined as the concentration of the inhibitor required to reduce the formation of [³H]demethylmenaquinone by 50%.[2]
III. Visualizations
Diagrams illustrating key concepts and workflows can aid in the understanding of complex scientific information.
Caption: General structure of 4-((dialkylamino)methyl)benzoic acids and common variations of the dialkylamino group found in the literature.
Caption: Generalized experimental workflow for an in vitro enzyme inhibition assay.
References
- 1. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Aminobenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Aminobenzoic acid and its analogs have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of the antimicrobial efficacy of various aminobenzoic acid derivatives, supported by experimental data, to aid in the development of new antimicrobial agents.
Comparative Antimicrobial Activity of Aminobenzoic Acid Analogs
The antimicrobial potential of aminobenzoic acid analogs is significantly influenced by their structural modifications. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of different analogs against a range of pathogenic bacteria and fungi, providing a basis for understanding their structure-activity relationships.
| Compound ID | Core Structure | R1 | R2 | R3 | Test Organism | MIC (µM) | Reference |
| 1 | Schiff base of 4-aminobenzoic acid | H | H | H | Staphylococcus aureus (MRSA) | 15.62 | [1][2][3][4] |
| 2 | 2-methyl-4-aminobenzoic acid | CH₃ | H | H | Bacterial strains | 0.97 - 62.5 µg/mL | [2] |
| 3 | Sulfanilamide (p-Aminobenzenesulfonamide) | H | H | SO₂NH₂ | Bacterial strains | 0.97 - 62.5 µg/mL | [2] |
| 4 | Sulfaguanidine | H | H | C(=NH)NHSO₂NH₂ | Bacterial strains | 0.97 - 62.5 µg/mL | [2] |
| 5 | 2-aminobenzoic acid derivative 1 | - | - | - | Candida albicans | 70 µg/mL | [5] |
| 6 | 2-aminobenzoic acid derivative 2 | - | - | - | Candida albicans | 70 µg/mL | [5] |
| 7 | 2-aminobenzoic acid derivative 3 | - | - | - | Candida albicans | 200 µg/mL | [5] |
| 8 | 2-aminobenzoic acid derivative 4 | - | - | - | Candida albicans | 175 µg/mL | [5] |
| 9 | 5-nitrofurfural-derived Schiff base of PABA | - | - | - | Staphylococci | 62.5–125 | [6] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial activity of a compound. The following is a detailed protocol for the broth microdilution method, a standard procedure used in microbiology.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the aminobenzoic acid analogs in a suitable solvent (e.g., DMSO).
- Growth Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.
- Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates.
2. Assay Procedure:
- Serial Dilutions: Perform two-fold serial dilutions of the test compounds in the microtiter plates. The final volume in each well should be 100 µL.
- Inoculation: Dilute the standardized microbial suspension in the appropriate growth medium and add 100 µL to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast.
- Controls:
- Positive Control: Wells containing the growth medium and the microbial inoculum without any test compound.
- Negative Control: Wells containing only the growth medium.
- Standard Antibiotic: A known antibiotic (e.g., ampicillin, gentamicin) is tested under the same conditions to validate the assay.
- Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
3. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Mechanism of Action and Signaling Pathways
Aminobenzoic acid analogs exert their antimicrobial effects through various mechanisms. A primary mode of action for many derivatives, particularly sulfonamides, is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. This inhibition prevents the synthesis of folic acid, a crucial precursor for DNA and protein synthesis, ultimately leading to bacteriostasis.[7] Some analogs are also proposed to inhibit protein synthesis by binding to the 50S ribosomal subunit, thereby preventing peptide bond formation.[8]
Inhibition of the Folate Biosynthesis Pathway by Aminobenzoic Acid Analogs.
Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Conclusion
The presented data highlights the significant potential of aminobenzoic acid analogs as a versatile scaffold for the development of novel antimicrobial agents. The antimicrobial spectrum and potency can be effectively tuned through chemical modifications. Further research focusing on the synthesis and evaluation of a broader range of derivatives is warranted to identify lead compounds with enhanced efficacy and favorable pharmacological profiles for future clinical development.
References
- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Benchmarking the Antifibrinolytic Performance of 4-((Diethylamino)methyl)benzoic acid hydrochloride Against Known Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antifibrinolytic agent, 4-((Diethylamino)methyl)benzoic acid hydrochloride, benchmarked against the established clinical standards, Tranexamic Acid and Aminocaproic Acid. The information presented herein is intended to provide an objective overview based on established principles of fibrinolysis and hypothetical, yet plausible, experimental data for the target compound.
Introduction to Fibrinolysis and Antifibrinolytic Agents
Fibrinolysis is the physiological process of breaking down fibrin clots, a crucial mechanism to prevent thrombosis and maintain blood vessel patency.[1] The key enzyme in this process is plasmin, which is converted from its inactive precursor, plasminogen, by tissue plasminogen activator (t-PA) or urokinase-type plasminogen activator (u-PA). Antifibrinolytic agents are therapeutic compounds that inhibit this process, thereby stabilizing blood clots and reducing bleeding.[2][3][4] They are widely used in clinical settings to manage excessive bleeding during surgical procedures, trauma, and in the treatment of bleeding disorders.[2][5][6]
The primary mechanism of action for the most common antifibrinolytics, such as tranexamic acid and aminocaproic acid, involves the competitive inhibition of plasminogen binding to fibrin.[7][8][9] By binding to the lysine-binding sites on plasminogen, these agents prevent the formation of plasmin and its subsequent degradation of the fibrin clot.[8][9]
Given the structural similarity of this compound to known antifibrinolytic agents like 4-aminomethylbenzoic acid (PAMBA), it is hypothesized to exert its effects through a similar mechanism. This guide will explore its potential performance in comparison to established standards.
Comparative Performance Data
The following tables summarize the hypothetical in vitro performance of this compound in comparison to Tranexamic Acid and Aminocaproic Acid based on a standard fibrin clot lysis assay.
Table 1: In Vitro Antifibrinolytic Potency
| Compound | IC₅₀ (µM)¹ | Relative Potency (vs. Aminocaproic Acid) |
| Aminocaproic Acid | 150 | 1x |
| Tranexamic Acid | 25 | 6x |
| This compound | 45 | 3.3x |
¹IC₅₀ values represent the concentration of the compound required to inhibit fibrin clot lysis by 50% in an in vitro assay. Lower values indicate higher potency.
Table 2: Clot Lysis Time at Equimolar Concentrations (50 µM)
| Compound | Time to 50% Lysis (minutes) | % Increase in Lysis Time (vs. Control) |
| Vehicle Control (No Drug) | 30 | 0% |
| Aminocaproic Acid | 45 | 50% |
| Tranexamic Acid | 75 | 150% |
| This compound | 60 | 100% |
Mechanism of Action: The Fibrinolytic Pathway
The diagram below illustrates the key components of the fibrinolytic pathway and the inhibitory action of lysine analog antifibrinolytic drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. How Do Antifibrinolytic Agents Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. Antifibrinolytic Agents - Hematology & Oncology | UWorld Medical Library [medical.uworld.com]
- 4. hemophilianewstoday.com [hemophilianewstoday.com]
- 5. drugs.com [drugs.com]
- 6. What is Aminocaproic Acid used for? [synapse.patsnap.com]
- 7. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 9. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
A Comparative Guide to Alternatives for 4-((Diethylamino)methyl)benzoic acid hydrochloride in Research
For researchers and scientists in the field of drug discovery and development, the exploration of novel compounds with specific biological activities is a constant endeavor. One such compound of interest is 4-((Diethylamino)methyl)benzoic acid hydrochloride, a molecule structurally related to the local anesthetic procaine. This guide provides a comprehensive comparison of alternative compounds, focusing on their performance as sodium channel blockers, a likely mechanism of action for this class of molecules. The information presented herein is supported by experimental data to aid in the selection of appropriate research tools.
Understanding the Core Structure and Activity
This compound shares the characteristic pharmacophore of many local anesthetics: a lipophilic aromatic ring, an intermediate ester or amide linkage (in this case, a related benzoic acid structure), and a hydrophilic tertiary amine. This structure strongly suggests activity as a sodium channel blocker. Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons. By blocking these channels, these compounds can induce localized anesthesia and have potential applications in studying pain pathways and other neurological processes.
Comparative Analysis of Sodium Channel Blockade
The primary measure of a compound's efficacy as a sodium channel blocker is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the sodium current. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for several local anesthetics, including procaine and its analogs, against voltage-gated sodium channels.
| Compound | Structure | IC50 (µM) for Sodium Channel Blockade | Reference |
| Procaine | 2-(diethylamino)ethyl 4-aminobenzoate | 60 | [1] |
| Lidocaine | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide | 204 | [1] |
| Tetracaine | 2-(dimethylamino)ethyl 4-(butylamino)benzoate | 0.7 | [1] |
| Bupivacaine | 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | 27 | [1] |
| Etidocaine | N-(2,6-dimethylphenyl)-2-(ethyl(propyl)amino)butanamide | 18 | [1] |
| Mepivacaine | N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | 149 | [1] |
Note: The IC50 values presented are for tonic block of sodium channels in peripheral nerve fibers and may vary depending on the specific sodium channel subtype and experimental conditions.
Structure-Activity Relationship (SAR)
The data reveals key structure-activity relationships among local anesthetics. Generally, increased lipophilicity of the aromatic ring and the amine substituent enhances potency. For instance, tetracaine, with its butylamino group, is significantly more potent than procaine. The nature of the intermediate linkage also plays a role; amide-linked local anesthetics like lidocaine are generally more stable and have a longer duration of action compared to ester-linked compounds like procaine, which are more susceptible to hydrolysis by plasma esterases.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
To determine the sodium channel blocking activity of alternative compounds, the whole-cell patch-clamp technique is the gold standard. This method allows for the direct measurement of ion channel currents in isolated cells.
Objective: To determine the IC50 value of a test compound for the inhibition of voltage-gated sodium channels.
Materials:
-
Cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably transfected with a specific Nav channel isoform).
-
Patch-clamp rig (inverted microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pipette fabrication.
-
External (extracellular) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Test compound stock solution (e.g., in DMSO) and serial dilutions in the external solution.
Procedure:
-
Cell Preparation: Culture cells on glass coverslips to an appropriate confluency.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Gigaohm Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.
-
Data Recording:
-
Clamp the cell membrane potential at a holding potential of -100 mV.
-
Apply a depolarizing voltage step (e.g., to -10 mV for 20 ms) to elicit an inward sodium current.
-
Record baseline currents in the absence of the test compound.
-
Perfuse the cell with increasing concentrations of the test compound and record the sodium current at each concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current at each compound concentration.
-
Normalize the current amplitude to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying principles, the following diagrams illustrate the signaling pathway of sodium channel blockade and the experimental workflow for its investigation.
Caption: Mechanism of sodium channel blockade by an alternative compound.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Conclusion
While this compound itself requires further characterization, its structural similarity to procaine provides a strong rationale for investigating its effects on voltage-gated sodium channels. This guide has presented a selection of alternative compounds with known sodium channel blocking activity, along with their comparative potencies. The detailed experimental protocol for whole-cell patch-clamp electrophysiology provides a robust framework for researchers to quantitatively assess the performance of these and other novel compounds. By understanding the structure-activity relationships and employing standardized experimental procedures, scientists can effectively identify and characterize new modulators of sodium channels for a variety of research applications.
References
Safety Operating Guide
Proper Disposal of 4-((Diethylamino)methyl)benzoic Acid Hydrochloride: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-((Diethylamino)methyl)benzoic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development.
This protocol emphasizes immediate safety measures and logistical considerations to facilitate compliant and safe waste handling. Adherence to these procedures is critical to mitigate risks associated with hazardous chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Although a specific SDS for this exact compound was not retrieved, closely related compounds are known to cause skin, eye, and respiratory irritation. Therefore, the following personal protective equipment (PPE) is mandatory:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or glasses
-
A flame-resistant lab coat
-
Closed-toe shoes
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Waste Characterization and Segregation
This compound should be treated as hazardous chemical waste. Proper segregation is the first step in safe disposal to prevent dangerous reactions.[1] This compound is an organic acid hydrochloride, and as such, it should not be mixed with bases or strong oxidizing agents.
| Waste Type | Hazard Classification | Recommended Container |
| Solid this compound | Irritant, potential environmental hazard | Labeled, sealed, and compatible solid waste container |
| Solutions of this compound | Irritant, potential environmental hazard | Labeled, sealed, and compatible liquid waste container |
| Contaminated labware (e.g., gloves, weigh boats) | Potentially hazardous | Labeled, sealed plastic bag or container for solid waste |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe collection and disposal of unused or waste this compound and its containers.
1. Waste Collection and Labeling:
-
Solid Waste: Place solid this compound waste into a designated, chemically resistant container with a secure screw-on cap.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Leave at least one inch of headspace in liquid waste containers to allow for expansion.
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name: "this compound", the approximate quantity or concentration, and the date accumulation started.[1][2]
2. Waste Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[1][3]
-
This area must be well-ventilated and away from incompatible materials such as bases and strong oxidizers.[3]
-
Ensure containers are kept closed except when adding waste.[3][4]
3. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water or an alcohol in which the compound is soluble).
-
Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of in the appropriate liquid hazardous waste container.[1][5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
Allow the rinsed container to air dry completely.
-
Defacing: The original label on the container must be completely defaced or removed.
-
Once decontaminated and defaced, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[4]
4. Professional Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[4][5]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a waste pickup.[1]
-
Provide them with accurately labeled and sealed waste containers for proper disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-((Diethylamino)methyl)benzoic acid hydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of 4-((Diethylamino)methyl)benzoic acid hydrochloride (CAS No. 106261-54-5).[1] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
Hazard Identification
Anticipated Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2]
-
Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled as a dust.[2]
-
Harmful if Swallowed (H302): A related compound is classified as harmful if swallowed.[4]
Due to its fine, powdered form, this chemical is prone to becoming airborne, increasing the risk of inhalation and contamination of surfaces.[5][6]
Engineering and Administrative Controls
Before relying on personal protective equipment, the first line of defense is to implement proper engineering and administrative controls to minimize exposure.
-
Engineering Controls:
-
Administrative Controls:
-
Designated Area: Establish a designated and clearly labeled area for handling this compound.[8]
-
Safe Work Practices: Keep containers tightly closed when not in use.[9] Avoid actions that generate dust, such as scraping or vigorous shaking. Purchase pre-weighed amounts if possible to minimize handling of the powder.[7][10]
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this document.
-
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical. The required level of protection varies by the task being performed.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | ANSI Z87.1-compliant safety glasses | Not required | Standard lab coat | Not required |
| Weighing Dry Powder | Chemical splash goggles | 2 pairs of nitrile gloves | Fully-buttoned lab coat | N95 dust mask or higher (required if not in a vented enclosure) |
| Preparing Solutions (in Fume Hood) | Chemical splash goggles and face shield | Chemical-resistant nitrile gloves | Fully-buttoned lab coat | Not required if work is performed correctly within a fume hood |
| Cleaning Spills | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with appropriate particulate filters |
Note: Always check the glove manufacturer's guide for chemical compatibility and breakthrough times.[8]
Step-by-Step Handling Protocol
A. Preparation:
-
Confirm that a chemical fume hood is certified and functioning correctly.
-
Cover the work surface within the fume hood with absorbent, leak-proof bench paper.[8]
-
Assemble all necessary equipment (spatulas, weigh boats, containers, solvents) inside the fume hood.
-
Don the appropriate PPE as specified in the table above.
B. Weighing the Solid Compound:
-
Perform all powder manipulations within a fume hood or a vented balance enclosure.[5]
-
To minimize dust, do not pour the powder from a height. Use a spatula to carefully transfer the desired amount to a weigh boat or tared container.
-
If weighing on a balance outside a hood, tare a sealed container, add the powder inside the hood, close the lid, and then move the sealed container to the balance for weighing.[7][8]
-
Immediately and securely close the stock container.
C. Preparing a Solution:
-
Place the container with the weighed powder securely in the fume hood.
-
Slowly add the desired solvent to the powder to dissolve it, which minimizes the risk of airborne dust.[5]
-
If necessary, cap and gently swirl the container to ensure complete dissolution.
D. Cleanup:
-
Wipe down the spatula and work surfaces with a damp cloth to collect any residual powder. Do not dry sweep.
-
Dispose of all contaminated materials (weigh boats, bench paper, gloves) in a designated, sealed hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[9]
Disposal Plan
Chemical waste must be handled and disposed of according to institutional and local regulations.
-
Waste Collection: Collect all solid waste (contaminated gloves, wipes, weigh boats) and unused chemical in a clearly labeled, sealed container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal: Dispose of the contents and the container through an approved waste disposal plant or service.[3][9] Do not mix with other waste streams unless explicitly permitted.
Visual Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 4-[(Methylamino)methyl]benzoic acid hydrochloride | C9H12ClNO2 | CID 13922255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 4-[(dimethylamino)methyl]benzoic acid hydrochloride [chemdict.com]
- 5. Safety Guidelines For Using Powdered Chemicals [pvschemicals.in]
- 6. resources.psi-bfm.com [resources.psi-bfm.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. safety.duke.edu [safety.duke.edu]
- 9. fishersci.com [fishersci.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
